PND-1186 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O3.ClH/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33;/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQFAUOQRRIFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356154-94-3 | |
| Record name | VS-4718 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356154943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VS-4718 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S803K9N9TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PND-1186 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PND-1186 hydrochloride is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critically involved in cancer cell proliferation, survival, migration, and invasion. Overexpression and hyperactivity of FAK are hallmarks of numerous malignancies, correlating with poor prognosis and metastatic potential. This technical guide provides a comprehensive overview of the mechanism of action of PND-1186 in cancer cells, detailing its effects on FAK signaling pathways and subsequent cellular responses. This document summarizes key quantitative data, provides detailed experimental protocols for assessing PND-1186 activity, and visualizes the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: FAK Inhibition
PND-1186 is a reversible, ATP-competitive inhibitor of FAK.[1][2] By binding to the kinase domain of FAK, PND-1186 prevents the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[1][3] This autophosphorylation event is a critical step in FAK activation, as it creates a high-affinity binding site for the SH2 domain of Src family kinases.[4] The subsequent recruitment and activation of Src lead to the phosphorylation of other downstream substrates, initiating a cascade of signaling events that promote cancer progression.[4] PND-1186 effectively blocks this initial activation step, thereby inhibiting the entire downstream signaling cascade.
Quantitative Data Summary
The potency and selectivity of PND-1186 have been quantified in various in vitro and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC50 | Recombinant FAK (in vitro) | 1.5 nM | [1][2][5][6] |
| IC50 | FAK in breast carcinoma cells (cellular assay) | ~100 nM | [1][2][5][6] |
| Effect on Cell Motility | 4T1 breast carcinoma cells | Dose-dependent inhibition (~60% maximal inhibition at 0.4 µM) | [1] |
| Effect on Cell Proliferation (adherent) | 4T1 breast carcinoma cells | Limited effects up to 1.0 µM | [1][6] |
| Induction of Apoptosis (3D culture) | 4T1 and ID8 carcinoma cells | Effective at 0.1 µM | [1] |
Impact on Downstream Signaling
PND-1186's inhibition of FAK autophosphorylation has significant consequences for downstream signaling pathways that are crucial for cancer cell function.
-
p130Cas: In three-dimensional (3D) cell culture models, which more closely mimic the tumor microenvironment, PND-1186 treatment leads to a reduction in the tyrosine phosphorylation of p130Cas (Crk-associated substrate).[1] p130Cas is a key scaffolding protein that, when phosphorylated, recruits other signaling molecules to promote cell migration and survival.[1] Interestingly, in traditional two-dimensional (2D) cultures, PND-1186 does not significantly alter p130Cas phosphorylation, suggesting a context-dependent mechanism of action.[1]
-
Src: PND-1186 demonstrates high selectivity for FAK. In adherent cancer cells, it does not inhibit the tyrosine phosphorylation of c-Src, indicating that its primary mechanism is not through direct Src inhibition.[1] This specificity is crucial for dissecting the FAK-dependent signaling events.
The signaling pathway diagram below illustrates the central role of FAK and the point of intervention for PND-1186.
Effects on Cancer Cell Behavior
The inhibition of FAK signaling by PND-1186 translates into significant anti-cancer effects at the cellular level.
-
Inhibition of Cell Motility and Invasion: PND-1186 effectively reduces cancer cell motility in a dose-dependent manner.[1] This is a direct consequence of disrupting the FAK-mediated signaling that is essential for the dynamic regulation of the cytoskeleton required for cell movement.
-
Induction of Apoptosis in 3D Environments: A key finding is that PND-1186 selectively promotes apoptosis in cancer cells grown in 3D cultures (e.g., spheroids or soft agar), conditions that mimic anchorage-independent growth.[1][6] This is in contrast to its limited effect on the proliferation of adherent cells.[1][6] This selective induction of apoptosis is associated with the inhibition of both FAK and p130Cas phosphorylation and the activation of caspase-3.[1][6]
-
Inhibition of Tumor Growth and Metastasis in vivo: Preclinical studies in mouse models of breast and ovarian cancer have demonstrated that oral administration of PND-1186 can inhibit primary tumor growth and reduce spontaneous metastasis.[6] This anti-tumor activity is associated with increased apoptosis within the tumor.[6]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of PND-1186.
In Vitro FAK Kinase Assay
This assay quantifies the ability of PND-1186 to inhibit the enzymatic activity of recombinant FAK.
Materials:
-
Recombinant FAK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
FAK substrate (e.g., poly(Glu-Tyr) 4:1)
-
PND-1186 stock solution (in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader
Procedure:
-
Prepare serial dilutions of PND-1186 in kinase buffer.
-
In a 96-well plate, add the diluted PND-1186 or vehicle (DMSO) control.
-
Add the FAK enzyme to each well.
-
Add the FAK substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the percentage of FAK activity inhibition at each PND-1186 concentration and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of PND-1186 on the collective migration of a sheet of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., 4T1)
-
Complete cell culture medium
-
Serum-free medium
-
PND-1186 stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once confluent, create a "scratch" or "wound" in the center of the monolayer with a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing various concentrations of PND-1186 or a vehicle control.
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the wound at multiple points for each image.
-
Calculate the percentage of wound closure over time for each condition.
Transwell (Boyden Chamber) Motility Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Fibronectin (for coating)
-
PND-1186 stock solution (in DMSO)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coat the underside of the Transwell insert membrane with fibronectin and allow it to dry.
-
Rehydrate the coated membrane with serum-free medium.
-
In the lower chamber of the 24-well plate, add complete medium as a chemoattractant.
-
Resuspend the cancer cells in serum-free medium containing various concentrations of PND-1186 or a vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Soft Agar Colony Formation Assay
This assay evaluates the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Agar
-
2X cell culture medium
-
Complete cell culture medium
-
PND-1186 stock solution (in DMSO)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium.
-
Resuspend the cancer cells in the top agar solution at a low density (e.g., 5,000 cells/well) along with various concentrations of PND-1186 or a vehicle control.
-
Carefully layer the cell-containing top agar onto the solidified base layer.
-
Incubate the plates for 2-3 weeks, adding a small amount of complete medium to the top of the agar every few days to prevent drying.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number and measure the size of the colonies in each well.
Caspase-3 Activation Assay (Western Blot)
This assay detects the cleavage of caspase-3, a key marker of apoptosis.
Materials:
-
Cancer cells grown in 3D culture (e.g., spheroids)
-
PND-1186 stock solution (in DMSO)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against total caspase-3 and cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat 3D cell cultures with PND-1186 or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against cleaved caspase-3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane for total caspase-3 and a loading control (e.g., actin) to ensure equal protein loading.
The following diagram illustrates a typical experimental workflow for evaluating PND-1186.
Conclusion
This compound is a highly specific and potent inhibitor of FAK that demonstrates significant anti-cancer activity. Its mechanism of action is centered on the inhibition of FAK autophosphorylation, leading to the disruption of downstream signaling pathways that are critical for cancer cell motility, survival in anchorage-independent conditions, and in vivo tumor progression. The selective induction of apoptosis in 3D environments highlights a promising therapeutic window for targeting FAK-dependent tumors. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of PND-1186 and other FAK inhibitors as potential cancer therapeutics.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 3. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
VS-4718: A Deep Dive into FAK Inhibition and its Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the focal adhesion kinase (FAK) inhibitor, VS-4718 (also known as PND-1186). We will delve into its mechanism of action, the intricate signaling pathways it modulates, and the preclinical and clinical evidence that underscores its therapeutic potential. This document synthesizes key quantitative data into accessible tables, outlines detailed experimental protocols from pivotal studies, and visually represents the core biological processes through signaling pathway and experimental workflow diagrams.
Core Mechanism of Action
VS-4718 is a potent, selective, and reversible small molecule inhibitor of focal adhesion kinase (FAK), a non-receptor cytoplasmic tyrosine kinase.[1][2] FAK is a critical mediator of signaling pathways initiated by integrins and growth factor receptors, playing a central role in cell survival, proliferation, migration, and angiogenesis.[3][4] By inhibiting FAK, VS-4718 effectively blocks the autophosphorylation of FAK at Tyr397, a key step in its activation.[3][5] This disruption prevents the recruitment of SH2- and SH3-domain-containing proteins, thereby impeding downstream signaling cascades, including the ERK, JNK/MAPK, and PI3K/Akt pathways.[3] A significant consequence of this inhibition is the reduction of cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[3][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for VS-4718, providing a quantitative basis for its activity and efficacy.
Table 1: In Vitro Potency and Activity of VS-4718
| Assay Type | Target/Cell Line | Metric | Value | Reference(s) |
| In Vitro Kinase Assay | FAK | IC50 | 1.5 nM | [1][7][8] |
| Cellular FAK Inhibition (pY397) | Multiple Cancer Cell Lines | IC50 | ~100 nM | [7][8] |
| Pediatric Preclinical Testing Program (PPTP) In Vitro Panel | 23 Pediatric Cancer Cell Lines | Median Relative IC50 | 1.22 µM | [7][9] |
| Mesenchymal HMLE-shECad Cells | Proliferation | IC50 | 25-fold more potent than against epithelial HMLE-shGFP cells | [5] |
Table 2: In Vivo Efficacy and Dosing of VS-4718
| Animal Model | Tumor Type | Dosing Regimen | Primary Outcome | Reference(s) |
| Mice | 4T1 Breast Carcinoma | 100 mg/kg s.c. (twice daily) | Inhibition of subcutaneous tumor growth | [1] |
| Mice | ID8 Ovarian Carcinoma | 0.5 mg/mL p.o. | Tumor growth inhibition | [1] |
| PPTP Xenograft Models | 36 Solid Tumors | 50 mg/kg p.o. (twice daily for 21 days) | Significant differences in event-free survival distribution in 18 of 36 xenografts | [7][9] |
| PPTP Xenograft Models | 8 Acute Lymphoblastic Leukemia | 50 mg/kg p.o. (twice daily for 21 days) | No significant difference in event-free survival distribution | [7][9] |
| Triple-Negative Breast Cancer Xenograft | Breast Cancer | Not Specified | Prevented chemotherapy-induced enrichment of CSCs and tumor regrowth | [6] |
Signaling Pathway Analysis
VS-4718's primary therapeutic effect stems from its ability to disrupt the FAK signaling network. The diagram below illustrates the canonical FAK signaling pathway and the point of intervention for VS-4718.
Furthermore, studies have revealed an intriguing crosstalk between FAK and the Wnt/β-catenin pathway. Inhibition of FAK by VS-4718 has been shown to block β-catenin activation, providing an additional mechanism for its preferential targeting of cancer stem cells.[6]
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on VS-4718.
In Vitro FAK Kinase Assay
Objective: To determine the direct inhibitory effect of VS-4718 on FAK enzymatic activity.
Protocol:
-
Recombinant GST-FAK or His-tagged FAK (amino acids 411-686) is utilized.
-
The kinase activity is measured using a K-LISA (Kinase-Linked Immunosorbent Assay) screening kit.
-
Poly(Glu:Tyr) (4:1) copolymer is used as a substrate and is immobilized on microtiter plates.
-
VS-4718 is added at various concentrations to the reaction buffer containing 50 µM ATP, 10 mM MnCl2, 50 mM HEPES (pH 7.5), 25 mM NaCl, 0.01% BSA, and 0.1 mM sodium orthovanadate.
-
The reaction is allowed to proceed for 5 minutes at room temperature.
-
The level of substrate phosphorylation is quantified, and IC50 values are calculated.[1]
Cellular FAK Autophosphorylation Assay
Objective: To assess the ability of VS-4718 to inhibit FAK autophosphorylation in a cellular context.
Protocol:
-
Cancer cell lines (e.g., 4T1 breast carcinoma cells) are cultured under standard conditions.
-
Cells are treated with increasing concentrations of VS-4718 (e.g., 0.1 to 1.0 µM) for a specified duration (e.g., 1 hour).
-
Following treatment, cell lysates are prepared.
-
Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and immunoblotted with antibodies specific for phosphorylated FAK (Tyr-397) and total FAK.
-
The relative levels of pFAK are quantified to determine the IC50 of VS-4718 for cellular FAK inhibition.[8]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of VS-4718 in a living organism.
Protocol:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nu/nu or CB17SC scid−/−).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
VS-4718 is formulated in a vehicle such as 0.5% carboxymethylcellulose/0.1% Tween 80.
-
The drug is administered orally (p.o.) or subcutaneously (s.c.) at a specified dose and schedule (e.g., 50 mg/kg p.o. twice daily for 21 days).[2][7]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).[1]
-
Efficacy is determined by comparing tumor growth inhibition and event-free survival between the treatment and control groups.[7][9]
Experimental Workflow
The following diagram outlines a typical preclinical experimental workflow for evaluating a FAK inhibitor like VS-4718.
Clinical Development
VS-4718 has progressed into clinical development. A Phase 1 clinical trial was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary activity of VS-4718 in patients with advanced cancer.[10] This open-label, multicenter, dose-escalation study aimed to enroll up to 40 patients.[10] Additionally, a Phase 1 study was designed to assess VS-4718 in combination with nab-paclitaxel and gemcitabine in patients with advanced cancer, with a specific expansion cohort for untreated advanced pancreatic cancer.[11] The starting dose of VS-4718 in this combination trial was 200mg twice daily.[11]
Conclusion
VS-4718 is a potent and selective FAK inhibitor with a well-defined mechanism of action. By targeting a key node in oncogenic signaling, it demonstrates significant anti-tumor and anti-CSC activity in a range of preclinical models. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of FAK inhibition with VS-4718. The ongoing clinical evaluation will be critical in defining its role in the oncology treatment landscape.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scispace.com [scispace.com]
- 3. Facebook [cancer.gov]
- 4. ecmcnetwork.org.uk [ecmcnetwork.org.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide on SR-2516 and its Role in Tumor Cell Apoptosis
Introduction
Following a comprehensive review of publicly available scientific literature, clinical trial databases, and other accessible resources, there is currently no information available regarding a compound designated as "SR-2516" and its role in tumor cell apoptosis. Searches for "SR-2516" in the context of cancer research, drug development, and apoptosis did not yield any relevant results.
It is possible that "SR-2516" is a very recent discovery, an internal compound designation not yet disclosed in public forums, or a term that is not yet indexed in scientific databases. As such, the core requirements of this technical guide—including data presentation, experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational information on SR-2516.
This guide will, therefore, provide a generalized framework for the type of information that would be included in a technical whitepaper on a novel apoptosis-inducing agent. This framework is designed to serve as a template for when information on SR-2516, or a similar compound, becomes available.
Framework for a Technical Guide on a Novel Apoptosis-Inducing Agent
This section outlines the structure and content that would be populated with specific data for a compound like SR-2516.
Abstract
A concise summary of the compound, its proposed mechanism of action in inducing tumor cell apoptosis, key experimental findings, and its potential therapeutic implications.
Background and Introduction
-
The Role of Apoptosis in Cancer: A brief overview of the significance of programmed cell death (apoptosis) in normal physiology and how its dysregulation contributes to tumorigenesis and cancer progression.
-
Current Landscape of Apoptosis-Inducing Cancer Therapies: A summary of existing therapeutic strategies that target apoptotic pathways.
-
Introduction to [Compound Name]: A description of the compound's chemical class, origin (if applicable), and the rationale for investigating its pro-apoptotic properties in cancer cells.
Mechanism of Action
This section would detail the molecular pathways through which the compound induces apoptosis.
-
Signaling Pathway Analysis: A thorough description of the signaling cascades initiated or modulated by the compound. This would typically involve one or both of the major apoptotic pathways:
-
Intrinsic (Mitochondrial) Pathway: Involvement of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL), mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the formation of the apoptosome.
-
Extrinsic (Death Receptor) Pathway: Interaction with death receptors (e.g., Fas, TRAIL-R1/R2), activation of initiator caspases (e.g., Caspase-8), and subsequent activation of executioner caspases.
-
-
Key Molecular Targets: Identification of the direct and indirect molecular targets of the compound within the apoptotic machinery.
A Graphviz diagram would be generated to illustrate the signaling pathway.
Caption: Proposed signaling pathway for SR-2516-induced apoptosis.
In Vitro Efficacy
This section would present data from cell-based assays.
-
Cell Viability and Cytotoxicity: Data on the compound's effect on the proliferation and survival of various cancer cell lines.
-
Apoptosis Induction: Quantification of apoptosis using methods like Annexin V/Propidium Iodide staining, TUNEL assays, and caspase activity assays.
Table 1: In Vitro Cytotoxicity of [Compound Name] in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast | [Value] |
| A549 | Lung | [Value] |
| HCT116 | Colon | [Value] |
| U87 | Glioblastoma | [Value] |
Table 2: Quantification of Apoptosis Induced by [Compound Name]
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
|---|---|---|
| MCF-7 | Control | [Value] |
| MCF-7 | [Compound Name] (X µM) | [Value] |
| A549 | Control | [Value] |
| A549 | [Compound Name] (Y µM) | [Value] |
Experimental Protocols
Detailed methodologies for the key experiments would be provided here.
-
Cell Culture: Description of the cell lines used, culture conditions (media, supplements, temperature, CO2), and routine maintenance.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in 96-well plates at a density of [X] cells/well and allow to adhere overnight.
-
Treat cells with a serial dilution of the compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Incubate for the specified time.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate IC50 values using appropriate software.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound at the desired concentration and time point.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze cells by flow cytometry within 1 hour.
-
A Graphviz diagram illustrating the experimental workflow.
Caption: Experimental workflow for apoptosis quantification.
In Vivo Efficacy (if applicable)
-
Xenograft Models: Data from preclinical animal models, including tumor growth inhibition, survival analysis, and pharmacokinetic/pharmacodynamic studies.
-
Toxicity and Safety Profile: Preliminary data on the compound's effects on normal tissues and overall animal well-being.
Discussion
-
Interpretation of Findings: An analysis of the data presented, highlighting the significance of the results.
-
Comparison to Existing Therapies: A discussion of how the compound's efficacy and mechanism of action compare to standard-of-care treatments.
-
Future Directions: Potential future research avenues, including combination therapy studies, biomarker development, and clinical trial design considerations.
Conclusion
A summary of the key findings and the potential of the compound as a novel anti-cancer agent.
Disclaimer: The information provided in the framework above is for illustrative purposes only. As of the current date, there is no publicly available scientific data on a compound named "SR-2516" in the context of tumor cell apoptosis. Should information on this specific molecule become available, this framework can be populated with the relevant data, experimental details, and visualizations to create a comprehensive technical guide.
The Discovery and Synthesis of PND-1186 Hydrochloride: A FAK-Targeted Anti-Cancer Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
PND-1186, also known as VS-4718, is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critically involved in cancer cell proliferation, survival, migration, and invasion. Identified through high-throughput screening, this 2,4-diamino-pyridine derivative demonstrated significant anti-tumor activity in preclinical models, leading to its advancement into clinical trials. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of PND-1186 hydrochloride. Detailed experimental protocols for key assays and visualizations of the underlying biological and chemical processes are included to support researchers and professionals in the field of oncology drug development.
Introduction: The Rationale for Targeting Focal Adhesion Kinase
Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors, playing a central role in the communication between a cell and its extracellular matrix.[1][2] Overexpression and constitutive activation of FAK are hallmarks of numerous human cancers and are correlated with advanced tumor grade, metastatic potential, and poor prognosis.[1] FAK's multifaceted role in promoting tumorigenesis has established it as a compelling therapeutic target for cancer. PND-1186 was developed as a potent and selective inhibitor to disrupt these FAK-driven oncogenic processes.
Discovery and Preclinical Characterization of PND-1186
PND-1186 was identified through high-throughput kinase activity screening followed by medicinal chemistry optimization.[3] It is a reversible and selective inhibitor of FAK with a 2,4-diamino-pyridine core structure.[3] The hydrochloride salt form of PND-1186 was developed for further preclinical and clinical evaluation.[3]
In Vitro Activity and Selectivity
PND-1186 exhibits potent inhibition of FAK kinase activity. The in vitro and cellular inhibitory concentrations are summarized in the table below.
| Assay Type | Target/Cell Line | IC50 | Reference(s) |
| In Vitro Kinase Assay | Recombinant FAK | 1.5 nM | [3] |
| Cellular FAK Autophosphorylation (pY397) | 4T1 Murine Breast Carcinoma Cells | ~100 nM | [3] |
| Cellular FAK Autophosphorylation (pY397) | Human Breast Carcinoma Cells | ~100 nM | [4] |
Kinase selectivity profiling revealed that at a concentration of 0.1 µM, PND-1186 displayed high specificity for FAK, with some inhibitory activity also observed against the FMS-like tyrosine kinase 3 (Flt3).[3]
Preclinical Efficacy in Cancer Models
The anti-cancer effects of PND-1186 have been demonstrated in various preclinical models, including breast and ovarian cancer.
-
Inhibition of Cell Migration and Invasion: PND-1186 effectively inhibits the motility of 4T1 breast carcinoma cells in a dose-dependent manner.[3]
-
Induction of Apoptosis in 3D Cultures: While having limited effects on the proliferation of adherent cells, PND-1186 selectively promotes apoptosis in cancer cells grown in three-dimensional (3D) culture conditions, such as spheroids or soft agar, which more closely mimic the in vivo tumor microenvironment.[3] This effect is associated with the inhibition of both FAK and p130Cas tyrosine phosphorylation, leading to the activation of caspase-3.[4]
-
In Vivo Anti-Tumor Activity: In murine models, PND-1186 has demonstrated significant anti-tumor efficacy. In a 4T1 breast cancer xenograft model, subcutaneous administration of PND-1186 inhibited tumor growth and was associated with increased apoptosis within the tumors.[3] Furthermore, oral administration of PND-1186 in a mouse model of ovarian carcinoma led to a reduction in tumor burden.[3]
Synthesis of this compound
While the specific, detailed synthesis of PND-1186 is proprietary and described in a patent application, a representative synthetic route can be proposed based on its 2,4-diamino-pyridine structure and common organic synthesis methodologies for similar compounds. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is a likely key step in the synthesis of PND-1186.[5][6][7]
A plausible synthetic workflow is depicted below. The synthesis would likely begin with a di-halogenated pyridine derivative, followed by sequential Buchwald-Hartwig amination reactions to introduce the two different amine substituents. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
Mechanism of Action and Signaling Pathway
PND-1186 exerts its anti-tumor effects by inhibiting the kinase activity of FAK. This disrupts the downstream signaling cascades that promote cancer cell survival and proliferation.
Clinical Development
PND-1186 (VS-4718) entered a Phase 1 clinical trial in patients with advanced solid tumors (NCT01849744) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy.[8] The study was an open-label, dose-escalation trial.[8] However, the trial was terminated.[9] While the specific reasons for termination have not been publicly disclosed, common reasons for early trial termination include insufficient patient accrual, safety concerns, or lack of efficacy.[10][11][12][13] Another planned Phase 1 trial in acute myeloid leukemia and B-cell acute lymphoblastic leukemia (NCT02215629) was withdrawn prior to enrollment.[9]
Experimental Protocols
In Vitro FAK Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of FAK.
-
Reagents and Materials:
-
Recombinant human FAK (catalytic domain)
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[2]
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or other test compound)
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter or luminescence reader
-
-
Procedure:
-
Prepare serial dilutions of PND-1186 in kinase reaction buffer.
-
In a 96-well plate, add the recombinant FAK enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiography).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).[14]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method like the ADP-Glo™ assay, which measures ADP production as a marker of kinase activity.[2]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of a compound on the migratory capacity of a cell population.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., 4T1)
-
6-well or 12-well tissue culture plates
-
Complete cell culture medium
-
Sterile 200 µL pipette tip or cell scraper
-
Phosphate-buffered saline (PBS)
-
This compound (or other test compound)
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.[15][16]
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[15][16]
-
Gently wash the wells with PBS to remove detached cells and debris.[15]
-
Replace the medium with fresh medium containing various concentrations of PND-1186 or a vehicle control (e.g., DMSO).
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time to determine the effect of the compound on cell migration.
-
Soft Agar Colony Formation Assay
This assay evaluates the anchorage-independent growth of cells, a hallmark of malignant transformation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Agarose (low melting point)
-
Complete cell culture medium
-
This compound (or other test compound)
-
Crystal violet solution
-
-
Procedure:
-
Prepare a base layer of 0.5-0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.[17][18]
-
Trypsinize and count the cells. Prepare a single-cell suspension.
-
Mix the cell suspension with a low concentration of molten agarose (e.g., 0.3-0.4%) in complete medium to create the top layer.[17][18]
-
Plate the cell-agarose mixture on top of the base layer.
-
Allow the top layer to solidify.
-
Add complete medium containing various concentrations of PND-1186 or a vehicle control on top of the agar.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replenishing the medium with the test compound as needed.[19]
-
After the incubation period, stain the colonies with crystal violet.[18]
-
Count the number of colonies and measure their size using a microscope or imaging software.
-
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., 4T1)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models) inject the cell suspension into the mice.[20][21]
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer PND-1186 or the vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or subcutaneous injection).
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Conclusion
This compound is a potent and selective FAK inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical models. Its ability to inhibit cell migration and selectively induce apoptosis in 3D-cultured cancer cells highlights the therapeutic potential of targeting FAK. While the initial clinical development of PND-1186 was discontinued, the extensive preclinical data and the well-defined mechanism of action provide a valuable foundation for the ongoing exploration of FAK inhibitors in oncology. The detailed protocols and conceptual frameworks presented in this guide are intended to aid researchers in the continued investigation of FAK-targeted therapies and the development of novel anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. ibidi.com [ibidi.com]
- 10. Terminated Trials in the ClinicalTrials.gov Results Database: Evaluation of Availability of Primary Outcome Data and Reasons for Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of terminated and withdrawn clinical trials for the treatment and prevention of oral mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 21. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
VS-4718: A Potent FAK Inhibitor's Impact on Cell Adhesion and Migration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VS-4718, also known as PND-1186, is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4] FAK, a non-receptor tyrosine kinase, is a critical mediator of signaling pathways downstream of integrins and growth factor receptors.[2][4] It plays a pivotal role in various cellular processes integral to cancer progression, including cell survival, proliferation, angiogenesis, invasion, and migration.[5][6] Elevated expression and activity of FAK are frequently observed in various tumor types and are often associated with metastasis and poor prognosis.[7] VS-4718's ability to selectively inhibit FAK makes it a promising therapeutic agent, particularly in targeting cancer stem cells (CSCs), which are implicated in chemoresistance, tumor recurrence, and metastasis.[2][8] This technical guide provides a comprehensive overview of the effects of VS-4718 on cell adhesion and migration, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Mechanism of Action
VS-4718 is a reversible and selective inhibitor of FAK with a reported IC50 of 1.5 nM in cell-free kinase assays.[3][5] In cellular assays, it effectively inhibits FAK autophosphorylation at Tyrosine-397 (Tyr397) with an IC50 of approximately 100 nM.[5][7] The autophosphorylation of Tyr397 is a crucial initial step in FAK activation, creating a binding site for Src-family kinases and initiating downstream signaling cascades.[7] By blocking this event, VS-4718 prevents the integrin-mediated activation of several key pathways, including ERK, JNK/MAPK, and PI3K/Akt, which are all involved in cell migration, proliferation, and survival.[4]
Quantitative Analysis of VS-4718's Effects
The efficacy of VS-4718 in inhibiting cell migration and related processes has been quantified in various preclinical studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Concentrations of VS-4718
| Parameter | Cell Line / System | Value | Reference |
| IC50 (FAK Kinase Activity) | Cell-free assay | 1.5 nM | [3][5][9] |
| Cellular IC50 (FAK Tyr397 Phosphorylation) | Breast Carcinoma Cells | ~100 nM | [5][7] |
| Median Relative IC50 (In Vitro Cell Line Panel) | Pediatric Preclinical Testing Program (PPTP) | 1.22 µM | [5][10] |
| EC50 (Anti-proliferative effect) | MV-4-11 AML Cells | 200 nM | [11] |
Table 2: Effects of VS-4718 on Cell Migration and Invasion
| Assay | Cell Line | Treatment | Effect | Reference |
| Wound Healing Assay | 4T1 Breast Carcinoma | 1 µM VS-4718 | Prevented cell movement and protrusion formation. | [7] |
| Millicell Chamber Motility Assay | 4T1 Breast Carcinoma | 0.4 µM VS-4718 | ~60% maximal inhibition of cell movement. | [7][12] |
| Boyden Chamber Assay | MDA-MB 231 (TNBC) | 1 µM VS-4718 | Abolished migration induced by E2 and G1. | [13] |
| Wound Healing Assay | MDA-MB 231 (TNBC) | 1 µM VS-4718 | Lessened wound closure triggered by E2 and G1. | [13] |
| Soft Agar Colony Formation | 4T1 Breast Carcinoma | 0.2 µM VS-4718 | 77% inhibition of colony size. | [12] |
Signaling Pathways Modulated by VS-4718
VS-4718 primarily exerts its effects by inhibiting the FAK signaling pathway. This has downstream consequences on other interconnected pathways, notably the Wnt/β-catenin pathway, which is crucial for cancer stem cell maintenance.
Caption: VS-4718 inhibits FAK autophosphorylation, blocking downstream signaling.
Research has demonstrated a crosstalk between FAK and the Wnt/β-catenin pathway.[2] Inhibition of FAK by VS-4718 has been shown to reduce the tyrosine 654 phosphorylation of β-catenin, thereby inhibiting Wnt/β-catenin reporter activity.[2] This suggests that the preferential targeting of cancer stem cells by FAK inhibitors may be mediated, at least in part, through the attenuation of β-catenin activation.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of VS-4718 on cell adhesion and migration.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Caption: Workflow for assessing cell migration using a wound healing assay.
-
Procedure:
-
Cells are grown to confluence in a multi-well plate.
-
A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
The cells are washed to remove debris and then incubated with media containing either VS-4718 (e.g., 1 µM) or a vehicle control (e.g., DMSO).[7][13]
-
The "wound" is imaged at the beginning of the experiment and at subsequent time points (e.g., 24 hours).[13]
-
The rate of wound closure is quantified to determine the effect of the compound on cell migration.
-
Boyden Chamber (Transwell) Assay
This assay measures the chemotactic migration of cells.
Caption: Workflow for assessing chemotactic cell migration.
-
Procedure:
-
Transwell inserts with a porous membrane are placed in a multi-well plate. The membrane can be coated with an extracellular matrix protein like fibronectin.[7]
-
The lower chamber is filled with media containing a chemoattractant (e.g., serum).
-
Cells, pre-treated with VS-4718 (e.g., 1 µM) or a vehicle control, are seeded into the upper chamber in serum-free media.[13]
-
After an incubation period (e.g., 4 hours), non-migrated cells on the upper surface of the membrane are removed.[13]
-
Cells that have migrated through the pores to the lower surface are fixed, stained, and counted.
-
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of transformed cells.
-
Cell Line: 4T1 breast carcinoma cells.[3]
-
Procedure:
-
A base layer of agar in growth media is prepared in a multi-well plate.
-
A top layer of agar containing a single-cell suspension is overlaid.
-
Growth media containing VS-4718 or a vehicle control is added on top and replenished periodically.[3]
-
After a period of incubation (e.g., 10 days), the number and size of colonies are imaged and quantified.[12]
-
Conclusion
VS-4718 is a potent FAK inhibitor that effectively disrupts key cellular processes involved in cancer progression, namely cell adhesion and migration. Through the inhibition of FAK autophosphorylation, VS-4718 blocks critical downstream signaling pathways, leading to reduced cell motility and invasion. Furthermore, its ability to modulate the Wnt/β-catenin pathway highlights its potential to target the cancer stem cell population, which is a key driver of tumor recurrence and metastasis. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of VS-4718 as a promising anti-cancer therapeutic.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Preclinical Profile of PND-1186 Hydrochloride: A FAK Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PND-1186, also known as VS-4718, is a potent and highly specific, reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in various cellular processes, including cell growth, survival, migration, and invasion, which are hallmarks of cancer.[3][4] Overexpressed in many types of cancer, FAK is a promising therapeutic target.[3][5] Preclinical studies have demonstrated the potential of PND-1186 as an anti-cancer agent by selectively promoting tumor cell apoptosis and inhibiting tumor growth and metastasis.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data on PND-1186 hydrochloride, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
PND-1186 functions as a reversible inhibitor of FAK activity.[3] It targets the ATP-binding site within the FAK kinase domain, thereby preventing the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[3][6] This initial autophosphorylation event is crucial for the activation of FAK and the subsequent recruitment and activation of other signaling proteins, such as Src-family kinases.[6] By inhibiting FAK phosphorylation, PND-1186 effectively blocks downstream signaling pathways that are critical for tumor cell survival and proliferation, particularly in three-dimensional (3D) environments.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
PND-1186 Hydrochloride: A Technical Guide to FAK Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the target validation of PND-1186 hydrochloride (also known as VS-4718), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in the context of oncology. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying mechanism of action that support FAK as a tractable target for cancer therapy with PND-1186.
Core Target and Mechanism of Action
PND-1186 is a reversible, small molecule inhibitor that targets the ATP-binding site of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1] FAK is a critical mediator of signaling pathways downstream of integrins and growth factor receptors, playing a key role in cell survival, proliferation, migration, and angiogenesis.[1][2] Overexpressed in a variety of human cancers, FAK activation is associated with tumor progression and metastasis.[1][3]
PND-1186 exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK at Tyrosine-397 (Tyr-397).[4][5] This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn leads to the full activation of FAK and downstream signaling cascades.[6] By blocking this primary step, PND-1186 effectively abrogates FAK-mediated signaling.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies validating the efficacy of PND-1186.
Table 1: In Vitro Potency of PND-1186
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| In Vitro Kinase Assay | Recombinant FAK | 1.5 nM | [1][3][4][7][8] |
| Cellular Assay (FAK Tyr-397 Phosphorylation) | Breast Carcinoma Cells | ~100 nM | [1][3][4][7] |
| Pediatric Preclinical Testing Program (PPTP) In Vitro Panel | Various Pediatric Tumor Cell Lines | Median Relative IC50: 1.22 µM | [9] |
Table 2: In Vivo Efficacy of PND-1186 in Murine Tumor Models
| Tumor Model | Dosing Regimen | Key Outcomes | Reference |
| 4T1 Breast Carcinoma (Subcutaneous) | 30 mg/kg or 100 mg/kg s.c. (b.i.d. for 5 days) | 100 mg/kg dose led to a 2-fold reduction in final tumor weight.[3][4] | [3][4] |
| 4T1 Breast Carcinoma (Orthotopic) | 150 mg/kg p.o. (b.i.d.) | Significant inhibition of tumor growth and spontaneous lung metastasis.[5][10] | [5][10] |
| MDA-MB-231 Breast Carcinoma (Orthotopic) | 0.5 mg/mL in drinking water (ad libitum) | Prevention of tumor growth and metastasis.[5][10] | [5][10] |
| ID8 Ovarian Carcinoma (Ascites) | 0.5 mg/mL in drinking water (ad libitum) | Inhibition of ascites-associated tumor growth.[4][8] | [4][8] |
| PPTP In Vivo Xenograft Models | 50 mg/kg p.o. (b.i.d. for 21 days) | Significant differences in event-free survival in 18 of 36 solid tumor xenografts.[9][11] | [9][11] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the PND-1186 mechanism of action and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
In Vitro FAK Kinase Assay
This assay quantifies the direct inhibitory effect of PND-1186 on FAK enzymatic activity.
-
Enzyme: Recombinant GST-FAK kinase domain (amino acids 411-686) is used.[1]
-
Substrate: A synthetic polymer, poly(Glu:Tyr) (4:1), is immobilized on microtiter plates.[12]
-
Procedure:
-
Varying concentrations of PND-1186 are pre-incubated with the FAK enzyme.
-
The kinase reaction is initiated by the addition of ATP (50 µM) and MnCl2 (10 mM) in a buffered solution.[12]
-
The reaction proceeds for a defined period at room temperature.
-
Substrate phosphorylation is detected using a horseradish peroxidase-conjugated anti-phosphotyrosine antibody, and the signal is quantified spectrophotometrically.[12]
-
IC50 values are calculated using a Hill-Slope model.[12]
-
Western Blot Analysis of FAK Phosphorylation
This method assesses the inhibition of FAK autophosphorylation in a cellular context.
-
Cell Culture: Cancer cell lines (e.g., 4T1 breast carcinoma) are cultured to sub-confluency.
-
Treatment: Cells are treated with a range of PND-1186 concentrations (e.g., 0.1 to 1.0 µM) for a specified duration (e.g., 1 hour).[3]
-
Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[13]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.[8]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[6][8]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated FAK at Tyr-397 (p-FAK Y397).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate.[6]
-
The membrane is often stripped and re-probed for total FAK as a loading control.[6]
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of PND-1186 in a living organism.
-
Animal Models: Immunocompromised mice (e.g., BALB/c or C57BL/6) are typically used.[4]
-
Tumor Implantation: Cancer cells (e.g., 1 x 10^6 4T1 cells) are injected subcutaneously or orthotopically into the mice.[1][4]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. PND-1186 is administered via various routes, including subcutaneous injection (e.g., 30-100 mg/kg), oral gavage (e.g., 150 mg/kg), or ad libitum in drinking water (e.g., 0.5 mg/mL).[3][4][5][10]
-
Efficacy Endpoints:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Metastatic burden can be assessed by imaging or histological analysis of relevant organs (e.g., lungs).[5][10]
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., western blotting for p-FAK).[4]
-
Clinical Development and Status
PND-1186 (VS-4718) entered a Phase 1 clinical trial (NCT01849744) to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[12] This trial was subsequently terminated.[12] While detailed results from this study are not publicly available, the extensive preclinical data provides a strong rationale for the continued investigation of FAK inhibitors in oncology.
Conclusion
The comprehensive preclinical data for this compound strongly validates Focal Adhesion Kinase as a therapeutic target in oncology. PND-1186 demonstrates potent and selective inhibition of FAK, leading to the suppression of downstream signaling pathways that are critical for tumor cell survival, proliferation, and metastasis. The in vivo efficacy observed in multiple preclinical cancer models underscores the potential of this therapeutic strategy. While the clinical development of PND-1186 itself has not progressed, the foundational research and target validation data presented here provide a valuable framework for the ongoing development of FAK inhibitors for the treatment of cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
SR-2516 regulation of cancer stem cells
An in-depth search has been conducted to gather information on "SR-2516" and its role in the regulation of cancer stem cells. Despite a comprehensive review of publicly available scientific and medical literature, no compound or therapeutic agent with the designation "SR-2516" has been identified in the context of cancer research or drug development.
The performed searches for "SR-2516 cancer stem cells," "SR-2516 cancer research," "SR-2516 drug development," and "SR-2516 mechanism of action" did not yield any relevant results. This suggests that "SR-2516" may be an internal, pre-clinical designation not yet disclosed in public forums, a misidentified compound, or a typographical error.
Due to the absence of any data regarding SR-2516, it is not possible to fulfill the request for a technical guide or whitepaper. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be met without foundational information on the subject.
It is recommended to verify the designation "SR-2516" and ensure its accuracy. If a different name or identifier is available, a new search can be initiated. At present, no further information can be provided on this topic.
PND-1186 Hydrochloride and Integrin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PND-1186 hydrochloride (also known as VS-4718), a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). We delve into its mechanism of action within the context of integrin signaling, its effects on downstream cellular processes, and present key quantitative data from preclinical studies. Detailed experimental protocols for assays relevant to the study of PND-1186 are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and cell biology.
Introduction to this compound and its Target: Focal Adhesion Kinase (FAK)
This compound is a substituted pyridine, reversible inhibitor of FAK activity.[1][2] FAK is a non-receptor cytoplasmic protein-tyrosine kinase that plays a pivotal role in mediating signals from integrins and growth factor receptors.[3][4] These signals are crucial for various cellular functions, including cell adhesion, migration, proliferation, and survival.[1][2] In numerous cancer types, FAK is overexpressed and its activity is heightened, which is associated with tumor progression, invasion, and metastasis.[1][5] Consequently, FAK has emerged as a promising therapeutic target in oncology. PND-1186 has been developed to specifically inhibit FAK, thereby disrupting the signaling cascades that contribute to cancer cell malignancy.
The Core Mechanism: PND-1186 and the Integrin Signaling Pathway
Integrin binding to the extracellular matrix (ECM) triggers the recruitment and activation of FAK at focal adhesion sites.[3] A key event in FAK activation is its autophosphorylation at the tyrosine residue 397 (Tyr-397).[3][5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases (SFKs).[3] The subsequent binding of Src to FAK leads to the phosphorylation of other tyrosine residues on FAK, further amplifying the signal and activating downstream pathways.
PND-1186 exerts its inhibitory effect by targeting the ATP-binding site of the FAK kinase domain.[5] This competitive inhibition prevents the autophosphorylation of FAK at Tyr-397, a critical step in its activation.[3][6] By blocking this initial activation step, PND-1186 effectively abrogates the downstream signaling cascade.
One of the key downstream effects of FAK inhibition by PND-1186 is the modulation of p130Cas phosphorylation.[3] Interestingly, the inhibition of p130Cas phosphorylation by PND-1186 is context-dependent. In three-dimensional (3D) cell culture models, such as spheroids, PND-1186 effectively blocks FAK and subsequent p130Cas tyrosine phosphorylation.[1][3] However, in traditional two-dimensional (2D) monolayer cultures, PND-1186 inhibits FAK phosphorylation without significantly affecting p130Cas or c-Src tyrosine phosphorylation.[2][3] This suggests that the FAK-p130Cas signaling axis is particularly crucial for tumor cell survival in a 3D environment, which more closely mimics in vivo tumor architecture.[3][7]
The inhibition of the FAK signaling pathway by PND-1186 leads to several anti-tumor cellular responses, including:
-
Inhibition of cell migration: By disrupting focal adhesion dynamics, PND-1186 effectively restrains cancer cell motility.[1][3]
-
Induction of apoptosis: PND-1186 selectively promotes apoptosis in tumor cells grown in 3D environments, a phenomenon linked to the inhibition of the FAK-p130Cas survival pathway.[3][7] This is often accompanied by the activation of caspase-3.[1][2]
-
Reduction of tumor growth and metastasis: In preclinical in vivo models, oral administration of PND-1186 has been shown to inhibit primary tumor growth and reduce spontaneous metastasis.[8][9]
Below is a diagram illustrating the integrin/FAK signaling pathway and the point of intervention by PND-1186.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Inhibitory Activity of PND-1186
| Target | Assay System | IC50 | Reference(s) |
| Recombinant FAK | In vitro kinase assay | 1.5 nM | [1][2][10] |
| FAK in breast carcinoma cells | Anti-phospho-specific immunoblotting (FAK Tyr-397) | ~100 nM | [1][6] |
Table 2: Cellular Effects of PND-1186 in Breast Carcinoma Models
| Effect | Cell Line | Concentration | Observation | Reference(s) |
| Inhibition of FAK Tyr-397 phosphorylation | 4T1 | 0.1 - 1.0 µM | Dose-dependent inhibition | [1][6] |
| Inhibition of cell motility | 4T1 | 0.1 - 1.0 µM | Dose-dependent inhibition | [1][3] |
| Apoptosis induction (suspended cells) | 4T1 | 0.1 µM | Promotion of caspase-3 activation and apoptosis | [2][3] |
| Inhibition of spheroid growth | 4T1 | 0.1 µM | ~3-fold reduction in average spheroid size | [3] |
| Limited effect on proliferation (adherent cells) | 4T1 | up to 1.0 µM | Minimal impact on cell proliferation | [2][3] |
Table 3: In Vivo Efficacy of PND-1186
| Animal Model | Administration | Dosage | Outcome | Reference(s) |
| 4T1 breast carcinoma subcutaneous tumor | Subcutaneous injection | 100 mg/kg (twice daily) | 2-fold reduction in final tumor weight | [6] |
| 4T1 orthotopic breast carcinoma | Oral gavage (twice daily) | 150 mg/kg | Significant inhibition of tumor growth and spontaneous lung metastasis | [8][9] |
| MDA-MB-231 orthotopic breast carcinoma | Ad libitum in drinking water | 0.5 mg/ml | Prevention of tumor growth and metastasis | [8][9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PND-1186.
Western Blotting for FAK Phosphorylation
This protocol is used to determine the phosphorylation status of FAK at Tyr-397, a direct indicator of PND-1186 activity.
Materials:
-
Cancer cell lines (e.g., 4T1 murine breast carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr-397)
-
Rabbit anti-total FAK
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of PND-1186 (e.g., 0.1, 0.4, 1.0 µM) or DMSO for a specified time (e.g., 1 hour).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein phosphorylation.
Cell Migration Assays
This assay assesses the effect of PND-1186 on collective cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing PND-1186 or DMSO.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., every 6 hours for 24 hours).
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.
This assay measures chemotactic cell migration.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Fibronectin
-
Serum-free and serum-containing media
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal violet (for staining)
Procedure:
-
Coat the underside of the Transwell inserts with fibronectin.
-
Resuspend cells in serum-free medium containing PND-1186 or DMSO.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for a specified time (e.g., 4-24 hours).
-
Remove non-migrating cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrating cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of migrating cells in several random fields under a microscope.
3D Spheroid Culture Assay
This assay evaluates the effect of PND-1186 on cell viability and growth in a 3D environment.
Materials:
-
Cancer cell lines
-
Ultra-low attachment 96-well plates
-
Complete growth medium
-
This compound
-
Microscope with a camera
Procedure:
-
Seed a defined number of cells (e.g., 500-2000 cells/well) into ultra-low attachment 96-well plates to promote spheroid formation.
-
Allow spheroids to form over 2-3 days.
-
Treat the spheroids with varying concentrations of PND-1186 or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Capture images of the spheroids daily.
-
Measure the diameter of the spheroids to calculate their volume and assess growth inhibition.
-
At the end of the experiment, spheroids can be collected for further analysis, such as Western blotting for FAK and p130Cas phosphorylation or apoptosis assays (e.g., caspase-3 activity).
Conclusion
This compound is a highly specific and potent inhibitor of FAK that demonstrates significant anti-tumor activity in preclinical models. Its mechanism of action, centered on the inhibition of FAK autophosphorylation at Tyr-397, effectively disrupts integrin-mediated signaling pathways crucial for cancer cell migration, survival, and proliferation. The context-dependent inhibition of the FAK-p130Cas signaling axis highlights the importance of this pathway in 3D tumor environments. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating FAK inhibition as a therapeutic strategy in oncology. Further investigation into the clinical potential of PND-1186 and similar FAK inhibitors is warranted.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
Methodological & Application
In Vivo Administration of VS-4718 in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of VS-4718, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in mouse models. VS-4718 (also known as PND-1186) is a critical tool for preclinical research in oncology and other areas where FAK signaling is implicated. These application notes detail various protocols for formulation, dosage, and administration routes based on established preclinical studies. The information is intended to assist researchers in designing and executing robust in vivo experiments to evaluate the efficacy and pharmacodynamics of VS-4718.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating essential cellular processes such as proliferation, survival, migration, and invasion.[1][2] Its overexpression and constitutive activation are common in various cancer types, making it a compelling therapeutic target.[1][2] VS-4718 is a highly specific and reversible inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays.[3] Preclinical studies have demonstrated its potential in reducing tumor growth and metastasis in various cancer models.[4] This guide consolidates published methodologies for the successful in vivo application of VS-4718 in mice.
Data Presentation: VS-4718 In Vivo Administration Parameters in Mice
The following table summarizes various dosing regimens and formulations for VS-4718 that have been reported in the literature for different mouse models and cancer types.
| Mouse Model | Cancer Type | Dosage | Administration Route | Formulation/Vehicle | Frequency | Reference |
| BALB/c | 4T1 Breast Carcinoma | 30 mg/kg or 100 mg/kg | Subcutaneous (s.c.) | Not specified | Twice daily (b.i.d.) for 5 days | MedChemExpress |
| BALB/c | 4T1 Breast Carcinoma | 150 mg/kg | Oral (p.o.) | Water | Twice daily (b.i.d.) for 15 days | [5] |
| BALB/c | 4T1 Breast Carcinoma | 0.5 mg/mL | Oral (p.o.) in drinking water | 5% Sucrose | Ad libitum | [5] |
| Nude Mice | MV-4-11 AML Xenograft | 75 mg/kg | Oral (p.o.) | Not specified | Twice daily (b.i.d.) for 14 days | [6] |
| NSG Mice | NUGC4 Gastric Cancer Xenograft | 50 mg/kg | Oral gavage | 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 | Twice daily (b.i.d.) | [7] |
| Pediatric Preclinical Xenograft (PPTP) Models | Various Solid Tumors & Leukemia | 50 mg/kg | Oral (p.o.) | 0.5% Carboxymethylcellulose / 0.1% Tween 80 | Twice daily (b.i.d.) for 21 days | [6][8] |
| Mice bearing ID8 tumors | Ovarian Carcinoma | 0.5 mg/mL | Oral (p.o.) | Not specified | Not specified | [4] |
| Male Swiss Albino Mice | Pharmacokinetic Study | Not specified | Intraperitoneal (i.p.) | 7.5% DMSO and 20% Solutol in 0.9% sterile saline | Not specified | [9] |
Experimental Protocols
Preparation of VS-4718 Formulations
a) Oral Gavage Formulation (0.5% CMC / 0.1% Tween 80)
This formulation is suitable for daily oral administration.
-
Materials:
-
VS-4718 powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Add Tween 80 to the CMC solution to a final concentration of 0.1% (v/v). Mix thoroughly.
-
Weigh the required amount of VS-4718 powder to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 5 mg/mL for a 20g mouse).
-
Create a slurry by adding a small amount of the vehicle to the VS-4718 powder and mixing well.
-
Gradually add the rest of the vehicle to the slurry while continuously stirring or vortexing to ensure a homogenous suspension.
-
This formulation should be prepared fresh daily.
-
b) Injectable Formulation (DMSO, PEG300, Tween 80, Saline)
This formulation can be adapted for subcutaneous or intraperitoneal injections.
-
Materials:
-
VS-4718 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
First, dissolve the VS-4718 powder in DMSO to create a stock solution. The concentration of this stock will depend on the final desired concentration of all components.
-
In a separate sterile tube, prepare the vehicle by adding the components in the following order, ensuring complete mixing after each addition:
-
Add the required volume of PEG300.
-
Add the required volume of Tween 80 and mix.
-
Add the required volume of sterile saline.
-
-
Slowly add the VS-4718/DMSO stock solution to the vehicle with continuous vortexing to prevent precipitation. A common final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10]
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[10]
-
It is recommended to prepare this formulation fresh before each use.
-
c) Formulation for Drinking Water
For long-term, ad libitum administration.
-
Materials:
-
VS-4718 powder
-
Sucrose
-
Sterile water
-
-
Procedure:
-
Prepare a 5% (w/v) sucrose solution in sterile water.
-
Dissolve the VS-4718 powder directly into the sucrose solution to the desired final concentration (e.g., 0.5 mg/mL).[5]
-
Ensure the solution is protected from light and replace it regularly (e.g., every 2-3 days) to maintain stability.
-
Administration Protocol
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).
-
Oral Gavage:
-
Use an appropriate gauge gavage needle for the size of the mouse.
-
Administer the prepared VS-4718 suspension slowly to prevent aspiration.
-
Typical administration volumes range from 100 to 200 µL per mouse.
-
-
Subcutaneous (s.c.) Injection:
-
Inject the VS-4718 solution into the subcutaneous space, typically in the flank region.
-
Use a sterile needle and syringe (e.g., 27-30 gauge).
-
-
Intraperitoneal (i.p.) Injection:
-
Carefully inject the VS-4718 solution into the peritoneal cavity, avoiding the bladder and other organs.
-
Use a sterile needle and syringe.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
-
Mandatory Visualizations
FAK Signaling Pathway and Inhibition by VS-4718
Caption: FAK signaling cascade and the inhibitory action of VS-4718.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating VS-4718 efficacy in vivo.
References
- 1. Facebook [cancer.gov]
- 2. ecmcnetwork.org.uk [ecmcnetwork.org.uk]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
PND-1186 Hydrochloride: Application Notes for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PND-1186 hydrochloride, also known as VS-4718, is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critically involved in cellular processes such as adhesion, proliferation, migration, and survival.[1][2][3] Dysregulation of FAK signaling is frequently observed in various cancers, making it a compelling target for therapeutic intervention. PND-1186 exhibits high affinity for FAK, with an IC50 of 1.5 nM for the recombinant enzyme, and effectively inhibits its autophosphorylation at Tyrosine 397 (Tyr-397) in cellular assays with an IC50 of approximately 100 nM in breast carcinoma cells.[1][3][4] These application notes provide detailed protocols for utilizing this compound in a range of cell culture assays to investigate its anti-cancer properties.
Mechanism of Action
PND-1186 acts as a reversible and ATP-competitive inhibitor of FAK.[4] By binding to the kinase domain of FAK, it prevents the autophosphorylation at Tyr-397, a crucial step for the recruitment and activation of downstream signaling proteins, including Src family kinases. The inhibition of FAK activation by PND-1186 consequently disrupts key signaling pathways that promote tumor progression. Notably, in three-dimensional (3D) cell culture models, which more closely mimic the tumor microenvironment, PND-1186 has been shown to inhibit the phosphorylation of the FAK substrate p130Cas, a key mediator of cell survival signals.[2][5] This selective induction of apoptosis in cells grown in non-adherent conditions highlights the importance of FAK signaling in anchorage-independent growth, a hallmark of metastatic cancer.[2] Furthermore, studies have indicated that PND-1186 does not inhibit the phosphorylation of Src or Akt, suggesting its specificity for the FAK signaling axis.[5]
Data Presentation
This compound Potency
| Target/Assay | Cell Line | IC50 |
| Recombinant FAK (in vitro kinase assay) | N/A | 1.5 nM[1][3][4] |
| FAK Phosphorylation (pY397) | Breast Carcinoma Cells | ~100 nM[1][3][4] |
Cellular Activity of PND-1186 (VS-4718) in Pediatric Cancer Cell Lines
The following table summarizes the relative IC50 values from a screen of PND-1186 (VS-4718) against a panel of pediatric preclinical testing program (PPTP) in vitro cell lines.
| Cell Line | Cancer Type | Relative IC50 (µM) |
| CHLA-9 | Ewing Sarcoma | 0.25 |
| Median of Panel | Various Pediatric Cancers | 1.22 |
| COG-LL-317 | Acute Lymphoblastic Leukemia (ALL) | 3.53 |
Note: The IC50 values represent the concentration of PND-1186 required to inhibit cell viability by 50% after a 96-hour exposure.
Experimental Protocols
General Guidelines for this compound in Cell Culture
-
Reconstitution: this compound is typically dissolved in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions should be made in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Cell Lines: PND-1186 has been evaluated in various cancer cell lines, including but not limited to:
-
Murine breast carcinoma: 4T1
-
Murine ovarian carcinoma: ID8
-
Human ovarian cancer: HEY, OVCAR8
-
Various pediatric cancer cell lines from the PPTP panel.
-
Protocol 1: Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of PND-1186 on the ability of cancer cells to grow in an anchorage-independent manner, a key characteristic of transformed cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., 4T1)
-
Complete cell culture medium
-
Agar (e.g., Noble agar)
-
6-well or 48-well cell culture plates
-
Sterile PBS
Procedure:
-
Prepare Base Agar Layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare a 2X complete cell culture medium.
-
Cool the agar solution to approximately 40-42°C in a water bath.
-
Warm the 2X medium to 37°C.
-
Mix equal volumes of the 1.2% agar and 2X medium to obtain a final concentration of 0.6% agar in 1X complete medium.
-
Dispense the base agar mixture into the wells of the culture plates (e.g., 1.5 mL for a 6-well plate).
-
Allow the base agar to solidify at room temperature in a sterile hood.
-
-
Prepare Top Agar Layer with Cells:
-
Prepare a 0.7% agar solution and cool to 40-42°C.
-
Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 2X the desired final plating density.
-
Mix equal volumes of the cell suspension and the 0.7% agar solution to get a final concentration of 0.35% agar.
-
Immediately layer this cell-agar mixture on top of the solidified base agar (e.g., 1.5 mL for a 6-well plate).
-
-
Treatment with PND-1186:
-
After the top layer has solidified, add complete medium containing various concentrations of this compound (or DMSO as a vehicle control) to each well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-21 days.
-
Replenish the medium with fresh PND-1186-containing medium every 2-3 days.
-
-
Quantification:
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
-
Wash the wells with water to remove excess stain.
-
Count the number of colonies and/or measure the colony size using a microscope and imaging software.
-
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of PND-1186 on the migratory capacity of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile p200 pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a culture plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Alternatively, use a commercially available wound healing insert to create a defined cell-free gap.
-
Gently wash the wells with sterile PBS to remove any detached cells.
-
-
Treatment:
-
Add fresh cell culture medium containing different concentrations of this compound or DMSO as a vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time to quantify cell migration.
-
Protocol 3: Apoptosis Assay (Caspase-3 Cleavage by Western Blot)
This protocol determines if PND-1186 induces apoptosis by detecting the cleavage of caspase-3, a key executioner caspase.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24, 48 hours).
-
For suspension cells or to mimic non-adherent conditions, cells can be grown on poly-HEMA coated plates.
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with an antibody against a loading control to ensure equal protein loading.
-
Visualizations
Caption: PND-1186 inhibits FAK signaling.
Caption: Soft Agar Assay Workflow.
References
- 1. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Focal Adhesion Kinase (FAK) Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrin clustering and growth factor receptors.[1][2] Its activation, primarily through autophosphorylation at the Tyr397 residue, is a critical event in cell adhesion, migration, proliferation, and survival.[3] This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to a signaling cascade that includes further phosphorylation of FAK at other tyrosine residues, such as Tyr576 and Tyr577, by Src.[3] This subsequent phosphorylation is essential for the maximal catalytic activity of FAK. Given its central role in cellular signaling, the analysis of FAK phosphorylation is a key method for investigating the effects of novel therapeutic compounds.
This document provides a comprehensive protocol for the detection of FAK phosphorylation using Western Blot analysis. While the compound SR-2516 is specified, public scientific literature does not currently establish a direct link between SR-2516 and the FAK signaling pathway. The following protocol is therefore presented as a general method that can be adapted for the investigation of any compound, including SR-2516, on FAK phosphorylation.
Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) triggers the recruitment of FAK to focal adhesions. This leads to a conformational change in FAK, exposing the Tyr397 autophosphorylation site. Phosphorylated Tyr397 (pY397) serves as a docking site for Src kinases. The recruited Src then phosphorylates other tyrosine residues on FAK, amplifying the signal and leading to the activation of downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, which regulate critical cellular processes.
Caption: FAK Signaling Pathway Activation.
Experimental Protocol: Western Blot for FAK Phosphorylation
This protocol outlines the steps for treating cells with an experimental compound (e.g., SR-2516), preparing cell lysates, and performing a Western Blot to detect phosphorylated FAK (p-FAK) and total FAK.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of the experimental compound (e.g., SR-2516) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing the experimental compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 1, 6, 12, 24 hours).
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Using milk as a blocking agent is not recommended as it contains phosphoproteins that can cause high background.[4]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., anti-phospho-FAK Tyr397) diluted in 5% BSA/TBST.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Reprobing:
-
To normalize the phospho-FAK signal, the membrane can be stripped of the primary and secondary antibodies.
-
Re-probe the membrane with an antibody for total FAK and a loading control such as β-actin or GAPDH.
-
Caption: Western Blot Workflow for p-FAK.
Data Presentation
Quantitative data from the Western Blot analysis should be presented in a clear and structured format to allow for easy comparison between different treatment conditions. Densitometry analysis of the bands should be performed, and the p-FAK signal should be normalized to the total FAK signal, which is then normalized to the loading control.
Table 1: Densitometry Analysis of FAK Phosphorylation
| Treatment Group | Concentration | p-FAK (Arbitrary Units) | Total FAK (Arbitrary Units) | Loading Control (Arbitrary Units) | Normalized p-FAK / Total FAK | Fold Change vs. Control |
| Vehicle Control | 0 µM | 1.0 | ||||
| SR-2516 | 1 µM | |||||
| SR-2516 | 5 µM | |||||
| SR-2516 | 10 µM | |||||
| Positive Control |
Reagents and Materials
| Reagent | Recommended Supplier | Catalog Number |
| Anti-phospho-FAK (Tyr397) Antibody | Cell Signaling Technology | #8556 |
| Anti-FAK Antibody | Cell Signaling Technology | #3285 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 |
| β-Actin Antibody | Sigma-Aldrich | A5441 |
| BSA | Sigma-Aldrich | A7906 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| PVDF Membrane | Millipore | IPVH00010 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
Disclaimer: This protocol is a general guideline. Optimization of conditions such as antibody concentrations and incubation times may be necessary for specific cell lines and experimental setups.
References
- 1. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: PND-1186 Hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions for PND-1186 hydrochloride (also known as VS-4718 hydrochloride), a potent and selective inhibitor of Focal Adhesion Kinase (FAK).
Compound Information
PND-1186 is a reversible small molecule inhibitor of FAK with an IC50 of 1.5 nM for the recombinant enzyme.[1][2][3][4] In cellular assays, it inhibits FAK autophosphorylation at Tyr-397 with an IC50 of approximately 100 nM in breast cancer cells.[1][3][5][6] The inhibition of FAK signaling disrupts processes such as cell adhesion, migration, and survival, making PND-1186 a valuable tool for cancer research.[3][4] Specifically, it has been shown to promote tumor cell apoptosis in three-dimensional (3D) culture environments.[2][6][7]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of PND-1186 and its hydrochloride salt. Using the batch-specific molecular weight provided on the product's certificate of analysis is always recommended for the most accurate concentration calculations.
| Property | PND-1186 (Free Base) | This compound | Data Source |
| Alternate Names | VS-4718, SR-2516 | VS-4718 hydrochloride | [1][5] |
| CAS Number | 1061353-68-1 | 1356154-94-3 | [4][5][8] |
| Molecular Formula | C₂₅H₂₆F₃N₅O₃ | C₂₅H₂₇ClF₃N₅O₃ | [4][8] |
| Molecular Weight | 501.51 g/mol | 537.96 g/mol | [4][7][8][9][10] |
| Solubility (DMSO) | ≥ 34 mg/mL (67.80 mM) | 100 mg/mL (185.89 mM) | [1][4][5][10] |
| Solubility (Water) | Insoluble | 20 mg/mL (37.18 mM) | [2][5][10] |
| In Vitro IC₅₀ | 1.5 nM (recombinant FAK) | 1.5 nM (recombinant FAK) | [1][2][3][4][7] |
| Cellular IC₅₀ | ~100 nM (FAK pY397) | ~100 nM (FAK pY397) | [1][2][3][5][6] |
Experimental Protocols
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized, or ultrapure water (for aqueous preps)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (recommended for dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for most in vitro cell-based assays.
-
Pre-weighing Preparation: Before opening the vial, briefly centrifuge the this compound powder to ensure all contents are at the bottom.
-
Weighing: Carefully weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock, weigh 5.38 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 537.96 g/mol = 0.00538 g = 5.38 mg
-
-
-
Dissolution:
-
Add the appropriate volume of high-quality DMSO to the vial containing the powder. For hygroscopic compounds like PND-1186, using newly opened DMSO is recommended to ensure maximum solubility.[1][5][10]
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[5][10] Visually inspect for any remaining particulates.
-
-
Aliquoting and Storage:
3.3. Protocol 2: Preparation of an Aqueous Stock Solution
This protocol is suitable for certain in vitro applications or for preparing formulations for in vivo studies. This compound is water-soluble.[2][5][10]
-
Weighing: Following the same procedure as above, weigh the desired amount of this compound. For example, to prepare 1 mL of a 20 mg/mL solution, weigh 20 mg.
-
Dissolution:
-
Sterilization (Optional): If required for the application, sterilize the aqueous solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the solution into sterile tubes for storage as described in the DMSO protocol.
3.4. Storage and Stability
Proper storage is essential to maintain the activity of the compound.
-
Solid Powder: Store the powder at -20°C for up to 3 years.[7][8]
-
Stock Solutions in Solvent:
-
Handling: Always thaw aliquots completely and bring them to room temperature before opening and diluting into experimental media. Avoid repeated freeze-thaw cycles.[1][7]
Visualized Workflows and Pathways
4.1. Stock Solution Preparation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. PND 1186 | Focal Adhesion Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. medkoo.com [medkoo.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for VS-4718 in Orthotopic Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VS-4718, a potent and selective Focal Adhesion Kinase (FAK) inhibitor, in preclinical orthotopic breast cancer models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of VS-4718.
Introduction
VS-4718 (also known as PND-1186) is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1] FAK is frequently overexpressed in various cancers, including breast cancer, and its activity is associated with tumor progression, metastasis, and the maintenance of cancer stem cells (CSCs).[2][3] VS-4718 selectively targets FAK, leading to the disruption of downstream signaling pathways, induction of apoptosis, and a preferential reduction in the cancer stem cell population.[4]
Mechanism of Action
VS-4718 inhibits FAK by blocking its autophosphorylation at tyrosine 397 (Tyr397).[1] This initial phosphorylation event is crucial for the recruitment and activation of other signaling proteins, including Src family kinases. By preventing FAK activation, VS-4718 disrupts key signaling cascades implicated in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.[1][4] This targeted inhibition leads to reduced tumor cell motility, invasion, and survival, particularly in three-dimensional environments that mimic the tumor microenvironment.[5] Furthermore, VS-4718 has been shown to preferentially induce apoptosis in CSCs, a subpopulation of tumor cells responsible for chemoresistance and tumor recurrence.[4]
Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) via integrins and how VS-4718 intervenes in this pathway.
References
- 1. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
VS-4718: Application Notes and Protocols for In Vitro Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VS-4718 is a potent and selective, orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK)[1][2]. FAK is a non-receptor tyrosine kinase that plays a critical role in integrating signals from integrins and growth factor receptors, thereby regulating fundamental cellular processes including adhesion, proliferation, survival, migration, and invasion[3][4]. Elevated expression and activity of FAK are frequently observed in various cancers and are associated with increased malignancy and metastasis[3][4][5]. By inhibiting FAK, VS-4718 effectively blocks the autophosphorylation of Tyr397, a key step in FAK activation, and subsequently disrupts downstream signaling pathways such as ERK, JNK/MAPK, and PI3K/Akt[1]. This mechanism makes VS-4718 a valuable tool for investigating the role of FAK in cancer biology and a promising therapeutic agent for targeting tumor cell motility and invasion.
These application notes provide detailed protocols for utilizing VS-4718 in two standard in vitro assays to assess cancer cell migration and invasion: the Transwell (Boyden chamber) assay and the wound healing (scratch) assay.
Mechanism of Action of VS-4718
VS-4718 is a reversible and selective inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays[2][6]. In cellular assays, it demonstrates an IC50 of approximately 100 nM for the inhibition of FAK autophosphorylation at Tyr-397[2][7][8]. Its primary mechanism involves competing with ATP for binding to the kinase domain of FAK, thereby preventing the catalytic activity of the enzyme[3]. This inhibition leads to a reduction in tumor cell migration, proliferation, and survival, and has been shown to selectively promote apoptosis in tumor cells[1][6].
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
PND-1186 Hydrochloride: Application Notes and Protocols for Xenograft Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PND-1186, also known as VS-4718, is a potent and highly specific, reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.[2][4] Elevated expression and activity of FAK are frequently observed in various human cancers, correlating with tumor progression and metastasis.[2][5] PND-1186 exerts its anti-tumor effects by inhibiting FAK autophosphorylation at Tyrosine-397 (Tyr-397), a key step in FAK activation.[1][2] This inhibition leads to the disruption of downstream signaling cascades, selectively promoting apoptosis in tumor cells, particularly under three-dimensional (3D) growth conditions, and inhibiting cell motility.[1][2][6] Preclinical studies have demonstrated the efficacy of PND-1186 in reducing tumor growth and metastasis in various xenograft models, making it a promising candidate for cancer therapy.[7]
These application notes provide a comprehensive overview of the use of PND-1186 hydrochloride in xenograft tumor studies, including detailed experimental protocols and data presentation.
Data Presentation
In Vitro Efficacy of PND-1186
| Assay | Cell Line | Concentration | Effect | Reference |
| FAK Inhibition (IC50) | Recombinant FAK | 1.5 nM | 50% inhibition of kinase activity | [1][2] |
| FAK Phosphorylation (IC50) | Breast Carcinoma Cells | ~0.1 µM | 50% inhibition of FAK Tyr-397 phosphorylation | [1][2] |
| Cell Motility | 4T1 Breast Carcinoma | 0.4 µM | ~60% maximal inhibition in Millicell chamber assay | [1] |
| Apoptosis (3D culture) | 4T1 Breast Carcinoma, ID8 Ovarian Carcinoma | 0.1 µM | Promotion of apoptosis and caspase-3 activation | [1] |
| Spheroid Growth | 4T1 Breast Carcinoma | 0.1 - 1.0 µM | Inhibition of spheroid growth | [2] |
In Vivo Efficacy of PND-1186 in Xenograft Models
| Tumor Model | Treatment Regimen | Route of Administration | Key Findings | Reference |
| 4T1 Subcutaneous | 30 mg/kg or 100 mg/kg, twice daily for 5 days | Subcutaneous | 100 mg/kg significantly reduced final tumor weight by 2-fold; Increased tumor cell apoptosis (TUNEL and cleaved caspase-3 staining). | [1][3] |
| 4T1 Orthotopic | 150 mg/kg, twice daily for 15 days | Oral | Significantly inhibited tumor growth and spontaneous lung metastasis. | [7] |
| 4T1 Orthotopic | 0.5 mg/mL in drinking water (ad libitum) | Oral | Prevented tumor growth and metastasis. | [7] |
| MDA-MB-231 Orthotopic | 0.5 mg/mL in drinking water (ad libitum) | Oral | Prevented tumor growth and metastasis. | [7] |
| ID8 Ovarian Ascites | 0.5 mg/mL in drinking water (ad libitum) | Oral | Inhibited ascites-associated tumor burden. | [1] |
Signaling Pathways and Experimental Workflow
PND-1186 Mechanism of Action
Caption: Inhibition of FAK signaling by PND-1186.
Xenograft Study Workflow
Caption: Workflow for a typical xenograft study with PND-1186.
Experimental Protocols
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of PND-1186 in a subcutaneous or orthotopic mouse model.
Materials:
-
Cancer cell line (e.g., 4T1, MDA-MB-231)
-
Female BALB/c or immunodeficient mice (e.g., SCID), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
This compound
-
Vehicle (e.g., sterile water, 5% sucrose solution for oral administration, or 50% PEG400 in PBS for injection)[7]
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
For Matrigel-assisted injection, mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Subcutaneous: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Orthotopic (Mammary Fat Pad): Anesthetize the mouse. Make a small incision to expose the mammary fat pad. Inject 50 µL of the cell suspension into the fat pad and suture the incision.
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer PND-1186 or vehicle according to the desired regimen (e.g., 100 mg/kg intraperitoneally twice daily, or 0.5 mg/mL in drinking water).[7]
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint:
-
At the end of the study (e.g., after 15-30 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).
-
Western Blot Analysis for Phosphorylated FAK
Objective: To determine the effect of PND-1186 on the phosphorylation of FAK (Tyr-397) and p130Cas in tumor tissue.
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Tyr-397), anti-total FAK, anti-p-p130Cas, anti-total p130Cas, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FAK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH) to normalize the data.
-
Immunohistochemistry (IHC) for Cleaved Caspase-3
Objective: To detect and quantify apoptosis in tumor sections by staining for cleaved caspase-3.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-cleaved caspase-3
-
Biotinylated secondary antibody
-
ABC reagent (avidin-biotin-peroxidase complex)
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking and Antibody Incubation:
-
Block non-specific binding with the blocking solution.
-
Incubate the sections with the anti-cleaved caspase-3 primary antibody overnight at 4°C.
-
-
Detection:
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Apply the DAB substrate to visualize the positive staining (brown).
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (blue).
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. Quantify the percentage of cleaved caspase-3 positive cells in multiple fields of view.
-
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (5 µm)
-
Proteinase K
-
TdT reaction buffer
-
TdT enzyme
-
BrdU-dUTP
-
Anti-BrdU-FITC antibody
-
Propidium iodide (PI) or DAPI for counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: As described for IHC.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TdT Labeling:
-
Incubate the sections with the TdT reaction mix (TdT enzyme and BrdU-dUTP) in a humidified chamber at 37°C. This will label the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
Wash the sections and incubate with an anti-BrdU-FITC antibody to detect the incorporated BrdU.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with PI or DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will be stained red (PI) or blue (DAPI).
-
Quantify the percentage of TUNEL-positive cells.
-
Conclusion
This compound is a potent FAK inhibitor with demonstrated anti-tumor and anti-metastatic activity in preclinical xenograft models of breast and ovarian cancer. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of PND-1186 and other FAK inhibitors. Careful experimental design and execution, as detailed in these methodologies, are crucial for obtaining reliable and reproducible data in the evaluation of novel cancer therapeutics.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. clyte.tech [clyte.tech]
- 3. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for Immunohistochemical Analysis of FAK Inhibition by SR-2516
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Focal Adhesion Kinase (FAK) inhibition in formalin-fixed, paraffin-embedded (FFPE) tissue samples following treatment with the FAK inhibitor, SR-2516 (also known as PND-1186 or VS-4718).
Introduction to FAK and the Inhibitor SR-2516
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] FAK is a key regulator of cellular processes such as cell adhesion, migration, proliferation, and survival.[1][3] Overexpression and hyperactivity of FAK are frequently observed in various human cancers and are associated with increased tumor progression, metastasis, and drug resistance.[3][4]
The activation of FAK is initiated by autophosphorylation at the Tyrosine 397 (Tyr397) residue, which creates a high-affinity binding site for the SH2 domain of Src family kinases.[1][3][5] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, promoting cell motility and survival.[1] Consequently, the phosphorylation status of FAK at Tyr397 is a widely used biomarker for its activity.
SR-2516 is a potent and selective, orally bioavailable small molecule inhibitor of FAK.[6][7][8] It also exhibits inhibitory activity against the closely related kinase, PYK2.[6] By blocking the kinase activity of FAK, SR-2516 prevents the autophosphorylation at Tyr397 and subsequent downstream signaling events, leading to reduced tumor cell proliferation, increased apoptosis, and impaired metastasis.[3][8]
Quantitative Data for SR-2516
The following table summarizes the in vitro and cellular potency of SR-2516 against FAK.
| Parameter | Value | Notes | Reference |
| In Vitro IC50 (FAK) | 1.5 nM | Cell-free kinase assay. | [6][7][8] |
| Cellular IC50 (Breast Carcinoma Cells) | ~100 nM | Inhibition of FAK phosphorylation in a cellular context. | [6][8] |
| In Vitro IC50 (PYK2) | 85 nM | Cell-free kinase assay. | [6] |
FAK Signaling Pathway and Inhibition by SR-2516
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors, and the point of intervention for SR-2516.
Caption: FAK signaling pathway and the inhibitory action of SR-2516.
Experimental Protocol: Immunohistochemistry for p-FAK (Tyr397)
This protocol is designed for the detection of phosphorylated FAK at Tyr397 in FFPE tissues to assess the pharmacodynamic effects of SR-2516.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Dilution/Concentration |
| Primary Antibody (anti-p-FAK Y397) | (Example) Abcam | abXXXXX | 1:100 - 1:500 |
| Biotinylated Secondary Antibody | (Example) Vector Labs | BA-XXXX | As per manufacturer |
| Avidin-Biotin Complex (ABC) Reagent | (Example) Vector Labs | PK-XXXX | As per manufacturer |
| DAB Substrate Kit | (Example) Dako | K3468 | As per manufacturer |
| Hematoxylin Counterstain | (Example) Sigma-Aldrich | HHS32 | Ready-to-use |
| Antigen Retrieval Buffer (Citrate, pH 6.0) | In-house or Commercial | N/A | 10 mM |
| Blocking Buffer | 5% Normal Goat Serum in PBS | N/A | N/A |
| Xylene | Sigma-Aldrich | 247642 | N/A |
| Ethanol (100%, 95%, 70%) | Sigma-Aldrich | E7023 | N/A |
| Phosphate Buffered Saline (PBS) | In-house or Commercial | N/A | 1X |
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow for p-FAK detection.
Step-by-Step Protocol
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse in 95% Ethanol: 1 change for 3 minutes. d. Immerse in 70% Ethanol: 1 change for 3 minutes. e. Rinse with distilled water.
-
Antigen Retrieval: a. Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0). b. Heat to 95-100°C for 20-30 minutes in a water bath or steamer. c. Allow slides to cool to room temperature in the buffer (approximately 20 minutes). d. Rinse slides with 1X PBS.
-
Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity. b. Rinse slides with 1X PBS (3 changes for 5 minutes each).
-
Blocking: a. Incubate sections with 5% normal goat serum in 1X PBS for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the anti-p-FAK (Tyr397) primary antibody in the blocking buffer at the optimized dilution. b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with 1X PBS (3 changes for 5 minutes each). b. Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
Detection: a. Rinse slides with 1X PBS (3 changes for 5 minutes each). b. Incubate sections with the prepared ABC reagent for 30 minutes at room temperature. c. Rinse slides with 1X PBS (3 changes for 5 minutes each). d. Apply the DAB substrate solution and monitor for color development (typically 2-10 minutes). e. Stop the reaction by rinsing with distilled water.
-
Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse with tap water. c. "Blue" the sections in Scott's tap water substitute or a weak alkaline solution. d. Rinse with tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). b. Clear in xylene. c. Mount with a permanent mounting medium.
Expected Results and Interpretation
In untreated or vehicle-treated tumor tissues with active FAK signaling, positive staining for p-FAK (Tyr397) is expected, typically observed as a brown precipitate in the cytoplasm and at sites of focal adhesions. The intensity and distribution of the staining can be semi-quantitatively scored.
In tissues from subjects treated with SR-2516, a dose-dependent reduction in the intensity and/or percentage of p-FAK (Tyr397) positive cells is anticipated. This would indicate successful target engagement and inhibition of FAK activity by the compound. It is recommended to include both positive and negative control tissues in the experiment for proper validation of the staining procedure.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. FAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
Troubleshooting & Optimization
PND-1186 hydrochloride solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of PND-1186 hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has good solubility in Dimethyl Sulfoxide (DMSO) and water.[1][2] For in vitro studies, it is common to prepare a stock solution in DMSO.[3][4] For in vivo assays, PND-1186 has been dissolved in water.[4][5]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A2: This is a common issue when diluting a highly concentrated DMSO stock solution into an aqueous buffer, as this compound may be less soluble in the final mixture. To troubleshoot this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the percentage of DMSO: While not always feasible depending on your experimental system's tolerance, slightly increasing the final percentage of DMSO can help maintain solubility. However, be mindful that DMSO can have biological effects.[6]
-
Use a different solvent system: For in vivo preparations, formulations with co-solvents like PEG300 and Tween-80 have been used to improve solubility.[7]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[1][2]
Q3: How should I store this compound powder and its stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: The solid compound should be stored at 4°C, sealed, and protected from moisture.[2] Another source suggests storing at -20°C.[3]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[7] This helps to avoid repeated freeze-thaw cycles which can degrade the compound.
Troubleshooting Guides
Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitation upon dissolution in water. | The concentration may be exceeding the aqueous solubility limit. | Try reducing the concentration. Gentle heating or sonication may aid dissolution, but be cautious about potential degradation.[1][2] |
| Compound crashes out of solution during an experiment. | Change in pH, temperature, or solvent composition. | Ensure the pH and temperature of your buffers are stable. When mixing with other reagents, consider the final solvent composition. |
| Inconsistent results in biological assays. | Poor solubility leading to inaccurate concentrations. | Visually inspect your solutions for any precipitate before use. Consider performing a solubility test in your specific experimental media. |
Stability Concerns
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in aqueous solution. | Hydrolysis or other forms of degradation in the aqueous environment. | Prepare fresh aqueous solutions for each experiment. If you must store aqueous solutions, do so at 4°C for a very limited time and protect from light. |
| Discoloration of the compound or solution. | Degradation due to light exposure or oxidation. | Store the solid compound and solutions protected from light. Use amber vials or wrap containers in foil. |
| Variable results between different batches of the compound. | Potential batch-to-batch differences in purity or solid form. | Always check the certificate of analysis for each new batch. If inconsistencies persist, contact the supplier. |
Quantitative Data Summary
Table 1: Solubility of PND-1186 and its Hydrochloride Salt
| Compound Form | Solvent | Solubility | Reference |
| PND-1186 | DMSO | ≥ 34 mg/mL (≥ 67.80 mM) | [6] |
| PND-1186 | DMSO | Soluble to 100 mM | [3][8] |
| This compound | DMSO | 100 mg/mL (185.89 mM) (with sonication) | [1][2] |
| This compound | Water | 20 mg/mL (37.18 mM) (with sonication) | [1][2] |
| PND-1186 | Water | >20 mg/mL | [9] |
| PND-1186 | In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 5 mg/mL (≥ 9.29 mM) | |
| PND-1186 | In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 5 mg/mL (≥ 9.29 mM) |
Table 2: Storage and Stability of PND-1186 Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -80°C | 2 years | In solvent | [7] |
| -20°C | 1 year | In solvent | [7] |
| -80°C | 6 months | In solvent, sealed, away from moisture | [2] |
| -20°C | 1 month | In solvent, sealed, away from moisture | [2] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.[10][11]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed container. The excess solid should be visible.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. If filtering, ensure the filter does not adsorb the compound.
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is the concentration of the compound in the saturated supernatant.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PND 1186 | Focal Adhesion Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Troubleshooting inconsistent results with VS-4718
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VS-4718. Our aim is to help you address common issues and achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is VS-4718 and what is its primary mechanism of action?
VS-4718, also known as PND-1186, is a potent, selective, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism of action is the inhibition of FAK autophosphorylation at Tyrosine 397 (Tyr397).[3][4] This phosphorylation event is a critical step in the activation of FAK and the subsequent initiation of downstream signaling pathways that are involved in cell proliferation, survival, migration, and invasion.[3][5] By blocking this initial activation step, VS-4718 can effectively inhibit tumor cell motility, induce apoptosis in suspended cells, and reduce tumor growth.[1][5]
Q2: I am observing inconsistent inhibitory effects of VS-4718 in my cell-based assays. What are the potential causes?
Inconsistent results with VS-4718 can stem from several factors. Here are some common areas to investigate:
-
Compound Solubility and Stability: VS-4718 is soluble in DMSO.[1][2] Ensure that you are using fresh, anhydrous DMSO to prepare your stock solutions, as moisture-absorbing DMSO can reduce solubility.[1] It is crucial to avoid repeated freeze-thaw cycles of your stock solutions. Aliquot the stock solution and store it at -80°C for long-term use (up to one year) or at -20°C for shorter-term use (up to one month).[1]
-
Cell Culture Conditions: The effect of VS-4718 can be dependent on cell culture conditions. For instance, it has been shown to have greater inhibitory potency on the growth of multiple cancer cell lines in 3D Matrigel culture as compared to conventional 2D culture.[4] Additionally, VS-4718 was found to induce apoptosis in cells cultured in suspension but not in adherent conditions.[6]
-
Cell Line Specificity: The sensitivity of different cell lines to VS-4718 can vary significantly. The median relative IC50 was reported to be 1.22 µM across a panel of pediatric preclinical testing program (PPTP) cell lines, with a range from 0.25 µM to 3.53 µM.[7][8] It is advisable to perform a dose-response curve for your specific cell line to determine the optimal concentration.
-
Assay Endpoint: Ensure that the assay endpoint you are measuring is appropriate for the expected biological effect of FAK inhibition. Key downstream effects of VS-4718 include inhibition of FAK Tyr397 phosphorylation, cell cycle arrest at G0-G1, and induction of apoptosis.[1][2]
Q3: My in vivo experiments with VS-4718 are not showing the expected tumor growth inhibition. What should I check?
Several factors can contribute to a lack of efficacy in vivo:
-
Drug Formulation and Administration: VS-4718 can be administered via subcutaneous (s.c.) or oral (p.o.) routes.[1] Ensure that the compound is properly formulated for in vivo use. A common formulation involves DMSO, PEG300, Tween 80, and ddH2O or corn oil.[1] The dosing regimen is also critical; for example, a dose of 100 mg/kg administered subcutaneously every 12 hours has been shown to inhibit 4T1 subcutaneous tumor growth.[2]
-
Tumor Model: The choice of tumor model can influence the outcome. While VS-4718 has shown activity in some xenograft models, it did not induce tumor regression in all tested models.[6][7][8]
-
Pharmacokinetics and Pharmacodynamics: It is important to assess whether the administered dose achieves sufficient concentration at the tumor site to inhibit FAK. This can be verified by measuring the phosphorylation of FAK at Tyr397 in tumor lysates.
Troubleshooting Guides
Problem: High Variability in IC50 Values
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound Precipitation | Visually inspect your stock and working solutions for any signs of precipitation. If observed, gently warm the solution and vortex to redissolve. Consider preparing fresh dilutions from a new stock solution. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step to maintain concentration accuracy. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Over-confluent or sparse cultures can lead to inconsistent responses. |
| Assay Incubation Time | The optimal incubation time with VS-4718 can vary between cell lines. Perform a time-course experiment to determine the ideal duration for observing the desired effect. |
Problem: No Inhibition of FAK Phosphorylation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Compound | Verify the integrity of your VS-4718 stock. If possible, test its activity in a cell-free in vitro kinase assay.[1] |
| Insufficient Drug Concentration | The cellular IC50 for FAK phosphorylation inhibition is in the range of 100 nM.[2][6] Ensure you are using a concentration in this range or higher. Perform a dose-response experiment to confirm the effective concentration for your cell line. |
| Incorrect Western Blot Protocol | Optimize your Western blot protocol for detecting phospho-FAK (Tyr397). Ensure you are using a validated antibody and appropriate blocking and incubation conditions. Include a positive control (e.g., cells stimulated with fibronectin) and a negative control (untreated cells). |
| Rapid Phosphorylation Rebound | FAK phosphorylation can sometimes rebound after initial inhibition. Consider analyzing FAK phosphorylation at earlier time points after VS-4718 treatment. |
Experimental Protocols
Protocol 1: In Vitro FAK Kinase Assay
This protocol is a generalized procedure based on descriptions of in vitro kinase assays for VS-4718.[1]
-
Prepare the kinase reaction buffer: 50 mM HEPES (pH 7.5), 25 mM NaCl, 10 mM MnCl2, 0.1 mM Sodium Orthovanadate, and 0.01% BSA.
-
Prepare the substrate: Use a poly(Glu:Tyr) (4:1) copolymer immobilized on microtiter plates.
-
Prepare VS-4718 dilutions: Create a series of concentrations of VS-4718 in the kinase reaction buffer.
-
Initiate the kinase reaction: Add recombinant GST-FAK and 50 µM ATP to the wells containing the substrate and VS-4718 dilutions.
-
Incubate: Incubate the plate for a specified time (e.g., 5 minutes) at room temperature.
-
Detect phosphorylation: Use a suitable detection method, such as a phospho-tyrosine specific antibody and a colorimetric or fluorescent readout, to quantify the extent of substrate phosphorylation.
-
Calculate IC50: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the VS-4718 concentration.
Protocol 2: Western Blot for Phospho-FAK (Tyr397)
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of VS-4718 for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: VS-4718 inhibits FAK autophosphorylation at Tyr397.
Caption: A logical workflow for troubleshooting inconsistent VS-4718 results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of PND-1186 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of PND-1186 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as VS-4718, is a potent, selective, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] It functions by targeting the ATP-binding site within the kinase domain of FAK.[3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival.[4][5] By inhibiting FAK, PND-1186 blocks downstream signaling pathways, leading to the induction of tumor cell apoptosis, particularly in three-dimensional environments, and inhibition of cell motility.[4][6]
Q2: What are the known off-target effects of PND-1186?
While PND-1186 is highly selective for FAK, some off-target kinase inhibition has been observed, particularly at higher concentrations. Kinase selectivity profiling has revealed the following:
-
At 0.1 µM: PND-1186 shows significant inhibition of FMS-like tyrosine kinase 3 (Flt3) in addition to FAK.[6]
-
At 1.0 µM: Inhibition of other kinases becomes more apparent. Kinases inhibited by more than 50% at this concentration include Activated Cdc42-associated tyrosine kinase 1 (ACK1), Aurora-A, Cyclin-dependent kinase 2 (CDK2)/cyclin A, Insulin Receptor (IR), Lymphocyte-specific protein tyrosine kinase (Lck), and Tropomyosin receptor kinase A (TrkA).[3][6]
It is crucial for researchers to consider these potential off-target effects when designing experiments and interpreting results, especially when using concentrations at or above 1.0 µM.
Q3: What is the in vitro potency of PND-1186?
The potency of PND-1186 has been determined in both enzymatic and cellular assays.
| Assay Type | Target | IC50 |
| Recombinant FAK Kinase Assay | Recombinant FAK | 1.5 nM |
| Cellular Assay (in breast carcinoma cells) | FAK (in cells) | ~100 nM |
Table 1: In vitro potency of this compound.[1][4][5]
Q4: What are the observed preclinical effects of PND-1186 in vivo?
Preclinical studies in mouse models have demonstrated the anti-tumor efficacy of PND-1186. Administration of PND-1186 has been shown to inhibit subcutaneous tumor growth and reduce spontaneous breast-to-lung metastasis.[7][8][9] These effects are associated with increased tumor cell apoptosis.[6][9] The compound has been administered via various routes, including subcutaneous injection, intraperitoneal injection, and ad libitum in drinking water, and has been generally well-tolerated by the animals.[5][6][7][8][10]
Troubleshooting Guides
Problem 1: Inconsistent inhibition of FAK phosphorylation in cell-based assays.
-
Possible Cause 1: Compound degradation.
-
Solution: PND-1186 is typically dissolved in DMSO for in vitro studies and should be stored at -80°C.[6] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 2: Sub-optimal treatment time or concentration.
-
Solution: The cellular IC50 for FAK phosphorylation inhibition is approximately 100 nM.[4][5] Ensure you are using a concentration range appropriate for your cell line. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of FAK phosphorylation (pY397).
-
-
Possible Cause 3: Cell density and culture conditions.
Problem 2: Observing unexpected cellular phenotypes potentially due to off-target effects.
-
Possible Cause 1: High concentration of PND-1186.
-
Solution: As detailed in the FAQ section, off-target effects are more prominent at concentrations of 1.0 µM and higher.[3][6] If your experimental goals allow, use the lowest effective concentration that inhibits FAK without significantly affecting the identified off-target kinases. A dose-response experiment is highly recommended.
-
-
Possible Cause 2: The observed phenotype is mediated by an off-target kinase.
-
Solution: Cross-reference the known off-targets of PND-1186 (Flt3, ACK1, Aurora-A, CDK2, IR, Lck, TrkA) with the signaling pathways known to regulate the observed phenotype.[3][6] Consider using a more specific inhibitor for the suspected off-target kinase as a control experiment to confirm if the effect is independent of FAK inhibition.
-
Experimental Protocols
Kinase Profiling Assay to Determine Off-Target Inhibition
This protocol outlines a general method for assessing the selectivity of PND-1186 against a panel of kinases, similar to the KinaseProfiler™ service.
Objective: To identify potential off-target kinases of PND-1186 at a given concentration.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration near the Km for each kinase)
-
Recombinant kinases (a panel of desired kinases)
-
Specific peptide substrates for each kinase
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or an antibody-based detection system (for non-radioactive methods)
-
96-well filter plates or microplates
-
Phosphoric acid (for radioactive assays)
-
Scintillation counter or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of PND-1186 in DMSO. Serially dilute the stock solution to obtain the desired final concentrations for the assay.
-
Kinase Reaction: a. In each well of the reaction plate, add the kinase buffer. b. Add the specific peptide substrate for the kinase being tested. c. Add the PND-1186 dilution or DMSO (vehicle control). d. Add the recombinant kinase. e. Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP (spiked with radiolabeled ATP if using the radioactive method).
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect:
-
Radioactive Method: a. Stop the reaction by adding phosphoric acid. b. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. c. Wash the filter plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP. d. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Non-Radioactive Method (e.g., ADP-Glo™): Follow the manufacturer's instructions for the specific detection assay. This typically involves adding a reagent to stop the kinase reaction and another to convert remaining ATP to a detectable signal.
-
-
Data Analysis: a. Calculate the percentage of kinase activity remaining for each well treated with PND-1186 compared to the vehicle control. b. A significant reduction in activity (e.g., >50%) indicates potential off-target inhibition.
Visualizations
Caption: PND-1186 inhibits FAK activation downstream of integrin signaling.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Concentration-dependent effects of PND-1186.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to minimize toxicity of VS-4718 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity of VS-4718 in animal studies. While published data indicates that VS-4718 is generally well-tolerated at commonly used doses, this guide offers best practices for formulation, administration, and monitoring to ensure animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for VS-4718 for oral administration in animal studies?
A1: Based on multiple preclinical studies, the most common and effective formulation for VS-4718 for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water .[1] This vehicle is suitable for compounds with low aqueous solubility.
Q2: What is a typical dosing regimen for VS-4718 in mice?
A2: A frequently used and reportedly well-tolerated dosing regimen for VS-4718 in mouse xenograft models is 50 mg/kg, administered orally (p.o.) twice daily .[1][2] However, the optimal dose may vary depending on the animal model and research objectives. A dose-ranging study is always recommended for new models.
Q3: What are the reported toxicities of VS-4718 in animal studies?
A3: Extensive preclinical testing has shown that VS-4718 is generally well-tolerated in animal models.[1] One large study reported a mortality rate of only 1.2% in the treated groups, which was the same as that observed in control animals.[1] Another study noted no significant body weight loss during treatment. While specific organ toxicities for VS-4718 are not widely reported, it is important to monitor for general signs of adverse effects as with any experimental compound. A study using a VS-4718-conjugated PROTAC (a different molecule that also targets FAK) did report diminished survival and the appearance of ascites at higher doses (25 or 50 mg/kg three times a week), suggesting that fluid retention could be a potential, though not definitively reported, on-target or off-target effect at higher exposures of FAK inhibitors.[3]
Q4: What are the general toxicities associated with tyrosine kinase inhibitors (TKIs) that I should be aware of?
A4: While specific data for VS-4718 is limited, the broader class of tyrosine kinase inhibitors has been associated with a range of potential adverse effects in preclinical and clinical studies. These can include:
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting.[4]
-
Dermatological effects: Rash and hand-foot syndrome.[5]
-
Fatigue and weight loss. [5]
-
Endocrine system alterations: Including effects on thyroid function and glucose metabolism.[6]
Monitoring for these general TKI-related toxicities is a good practice in any study involving a novel kinase inhibitor.
Troubleshooting Guides
Issue 1: Animal Distress or Morbidity Post-Administration
Question: I am observing signs of distress (e.g., lethargy, ruffled fur, weight loss) in my animals after administering VS-4718. What should I do?
Answer:
1. Refine Administration Technique:
-
Improper oral gavage technique can cause significant stress and injury, leading to the observed clinical signs.[7] Ensure that personnel are thoroughly trained in correct gavage procedures.
-
Best Practices for Oral Gavage:
-
Use appropriately sized gavage needles for the animal's weight.[7]
-
Measure the correct insertion depth to avoid perforation of the esophagus or stomach.[7]
-
Administer the formulation slowly and gently.[7]
-
Consider alternative, less stressful methods like voluntary oral administration in a palatable vehicle if feasible.[8]
-
2. Evaluate Formulation and Vehicle:
-
Ensure the formulation is a homogenous suspension. Inconsistent dosing can result from poor formulation.
-
While the CMC/Tween 80 vehicle is standard, consider if any component might be causing an issue in your specific animal strain or model.
3. Adjust Dosing Regimen:
-
If signs of toxicity are observed, consider a dose reduction or a change in the dosing schedule (e.g., once daily instead of twice daily) to see if the adverse effects are dose-dependent.
4. Provide Supportive Care:
-
Ensure easy access to food and water.
-
Provide a supplemental heat source if animals appear cold or lethargic.
-
Consult with a veterinarian for specific supportive care measures based on the observed clinical signs.
Issue 2: Formulation Instability or Precipitation
Question: My VS-4718 formulation is precipitating or appears non-homogenous. How can I improve it?
Answer:
1. Ensure Proper Sonication/Homogenization:
-
After adding VS-4718 to the vehicle, ensure thorough mixing. Use a sonicator or homogenizer to create a fine, uniform suspension.
2. Prepare Fresh Formulations:
-
It is best practice to prepare the VS-4718 suspension fresh before each administration to minimize the risk of precipitation and ensure accurate dosing.
3. Check Solubility Limits:
-
If you are attempting to use a higher concentration of VS-4718, you may be exceeding its solubility in the chosen vehicle. Consider if a different formulation approach is needed for higher doses.
Data Presentation
Table 1: Summary of VS-4718 Dosing and Tolerability in Preclinical Studies
| Animal Model | Dose and Schedule | Formulation | Observed Tolerability | Reference |
| Mouse Xenografts | 50 mg/kg, p.o., twice daily for 21 days | 0.5% carboxymethylcellulose / 0.1% Tween 80 | Well tolerated, 1.2% mortality rate (same as control) | [1] |
| Mouse Melanoma Model | 50 mg/kg, p.o., twice daily | 0.5% carboxymethyl cellulose, 0.1% Tween-80 in water | No treatment-related toxicity as assessed by body weight | |
| Mouse AML Model | 25 or 75 mg/kg, p.o., twice daily for 14 days | Not specified | Not specified, but resulted in increased lifespan | |
| Mouse Ovarian Carcinoma | 0.5 mg/mL, p.o. | Not specified | Tumor growth inhibition observed | |
| Mouse Breast Cancer | 100 mg/kg, s.c., every 12 hours | Not specified | Inhibition of tumor growth |
Experimental Protocols
Protocol 1: Formulation of VS-4718 for Oral Gavage
-
Materials:
-
VS-4718 powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile water for injection
-
Sterile conical tubes
-
Sonicator or homogenizer
-
-
Procedure:
-
Prepare the vehicle: Add 0.5g of CMC to 100mL of sterile water and stir until fully dissolved. Add 0.1mL of Tween 80 and mix thoroughly.
-
Weigh the required amount of VS-4718 powder for the desired concentration (e.g., for a 5 mg/mL solution to dose at 50 mg/kg in a 20g mouse, you would need 5mg of VS-4718 per mL of vehicle).
-
Add the VS-4718 powder to the vehicle in a sterile conical tube.
-
Vortex the mixture vigorously.
-
Sonicate or homogenize the suspension until it is uniform and free of visible clumps.
-
Store the formulation at 4°C for short-term use and bring to room temperature before administration. Prepare fresh as needed.
-
Protocol 2: General Health Monitoring for Animals Receiving VS-4718
-
Frequency: Monitor animals daily, and more frequently (e.g., twice daily) for the first few days after the initial dose and after any dose escalation.
-
Parameters to Monitor:
-
Body Weight: Record body weight at least twice weekly. A significant weight loss (e.g., >15-20%) is a common endpoint criterion.
-
Clinical Signs: Observe for changes in posture, activity level, fur texture (piloerection), and hydration status. Note any signs of lethargy, hunched posture, or social isolation.
-
Gastrointestinal Signs: Monitor for diarrhea or changes in fecal consistency.
-
Skin Condition: Check for any signs of rash or dermatitis.
-
Fluid Retention: Gently palpate the abdomen for any signs of ascites (fluid accumulation), especially if using higher doses.
-
-
Scoring System: Implement a clinical scoring system to objectively assess animal well-being and determine humane endpoints.
-
Record Keeping: Maintain detailed records of all observations for each animal.
Visualizations
Caption: VS-4718 inhibits FAK, a key node in cell signaling.
Caption: Workflow for in vivo studies with VS-4718.
References
- 1. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical characteristics and outcomes of tyrosine kinase inhibitor-related lower GI adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Treatment-Related Adverse Events for Combination Therapy of Multiple Tyrosine Kinase Inhibitor and Immune Checkpoint Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. eara.eu [eara.eu]
PND-1186 hydrochloride degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PND-1186 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as VS-4718) is a potent, selective, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival.[4][5] By inhibiting FAK, PND-1186 can promote apoptosis (programmed cell death) in tumor cells, particularly under anchorage-independent growth conditions, and can inhibit cell motility.[4][6]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations from various suppliers are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Supplier/Source |
| Solid (Powder) | -20°C | 2 to 3 years | MedChemExpress, DC Chemicals, R&D Systems, Cayman Chemical |
| 4°C | 2 years | DC Chemicals | |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 2 years | MedChemExpress, DC Chemicals |
| -20°C | 1 month to 1 year | MedChemExpress, DC Chemicals, Selleck Chemicals |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] For aqueous solutions, it is advised not to store them for more than one day.[7]
Q3: What are the known degradation pathways for this compound?
Currently, there are no specific published studies detailing the forced degradation or degradation pathways of this compound. However, based on its 2,4-diaminopyrimidine core structure, potential degradation pathways can be inferred. Compounds with similar structures are known to be susceptible to:
-
Oxidation: The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, potentially forming N-oxides.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, hydrolysis of the amide linkage may occur.
-
Photodegradation: Exposure to UV light may lead to the degradation of the molecule.
It is crucial to protect the compound from light and extreme pH conditions to minimize degradation.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage.
-
Solution: Review the storage conditions of both the solid compound and your stock solutions. Ensure they align with the recommendations in Table 1. Avoid repeated freeze-thaw cycles by preparing and storing aliquots. If you have been storing aqueous solutions, prepare them fresh before each experiment.[7]
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: If you suspect degradation, it is advisable to perform a quality control check. This can be done using an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock. If significant degradation is observed, use a fresh, unopened vial of the compound. To prevent future degradation, protect solutions from light and use high-purity solvents.
-
-
Possible Cause 3: Solubility Issues.
-
Solution: this compound is soluble in organic solvents like DMSO and ethanol, but has limited solubility in aqueous buffers.[7] For cell-based assays, ensure that the final concentration of the organic solvent is compatible with your cells and that the compound is fully dissolved. To prepare aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer.[7]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Based on the desired stock concentration and the molecular weight (537.96 g/mol for the hydrochloride salt), calculate the required volume of solvent.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Forced Degradation Study (General Protocol)
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Keep the sample at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Keep the sample at 60°C for a defined period.
-
Oxidative Degradation: Treat a sample with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C) for a defined period.
-
Photodegradation: Expose a solid sample and a solution sample to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.
Table 2: Example Data Table for Forced Degradation Study
| Stress Condition | Time (hours) | PND-1186 Remaining (%) | Number of Degradation Peaks |
| 0.1 M HCl (60°C) | 2 | [Insert Data] | [Insert Data] |
| 4 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| 0.1 M NaOH (60°C) | 2 | [Insert Data] | [Insert Data] |
| 4 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| 3% H₂O₂ (RT) | 2 | [Insert Data] | [Insert Data] |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| Heat (60°C) | 24 | [Insert Data] | [Insert Data] |
| UV Light (254 nm) | 24 | [Insert Data] | [Insert Data] |
This table is a template for recording experimental data.
Visualizations
Caption: PND-1186 inhibits FAK signaling pathway.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for PND-1186.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Resistance to SR-2516 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Focal Adhesion Kinase (FAK) inhibitor, SR-2516 (also known as PND-1186 and VS-4718).
Frequently Asked Questions (FAQs)
Q1: What is SR-2516 and what is its mechanism of action?
SR-2516 is a potent and selective, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from integrins and growth factor receptors to downstream pathways controlling cell survival, proliferation, migration, and invasion. By inhibiting the kinase activity of FAK, SR-2516 blocks its autophosphorylation at tyrosine 397 (Y397), which is a critical step for the recruitment and activation of Src family kinases and the subsequent initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Q2: My cancer cell line shows high expression of total FAK but is not sensitive to SR-2516. What could be the reason?
High total FAK expression does not always correlate with sensitivity to FAK inhibitors. The key determinant of sensitivity is the dependence of the cancer cells on FAK signaling for their survival and proliferation. Some cancer cells may have alternative survival pathways that are dominant, rendering them less susceptible to the effects of FAK inhibition. It is crucial to assess the baseline phosphorylation level of FAK at Y397 (pFAK Y397) to determine the activation status of the FAK pathway in your cell line.
Q3: I have been treating my cancer cells with SR-2516 and they have developed resistance. What are the potential mechanisms of this acquired resistance?
Acquired resistance to FAK inhibitors like SR-2516 can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of FAK by upregulating alternative survival pathways. Commonly observed bypass pathways include:
-
STAT3 Signaling: Increased phosphorylation and activation of STAT3 has been observed in cancer cells with acquired resistance to FAK inhibitors.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) can provide alternative survival signals that bypass the need for FAK signaling.
-
MAPK/ERK and PI3K/Akt Pathway Reactivation: Cells may find alternative ways to reactivate these crucial downstream pathways, independent of FAK.
-
-
Alterations in the Tumor Microenvironment (TME): Changes in the TME can contribute to resistance. For example, depletion of the tumor stroma and alterations in the activity of cancer-associated fibroblasts (CAFs) have been linked to reduced efficacy of FAK inhibitors.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can lead to increased efflux of SR-2516 from the cancer cells, reducing its intracellular concentration and efficacy.
Q4: How can I confirm that my cells have developed resistance to SR-2516?
Resistance can be confirmed by a rightward shift in the dose-response curve of SR-2516 in a cell viability assay (e.g., MTT or CTG assay). A significant increase (typically >2-fold) in the half-maximal inhibitory concentration (IC50) value in the treated cells compared to the parental, sensitive cells is a clear indication of acquired resistance.
Troubleshooting Guides
Problem 1: No or low efficacy of SR-2516 in a new cancer cell line.
| Possible Cause | Suggested Solution |
| Low FAK activity in the cell line. | Assess the baseline levels of phosphorylated FAK (pFAK Y397) and total FAK by Western blot. Cell lines with low pFAK/total FAK ratio may not be dependent on FAK signaling. |
| Cell line has intrinsic resistance mechanisms. | Investigate for the presence of highly active bypass pathways (e.g., high basal pSTAT3, pERK, or pAkt levels). Consider using SR-2516 in combination with inhibitors of these pathways. |
| Incorrect dosage or unstable compound. | Verify the concentration and integrity of your SR-2516 stock. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Suboptimal experimental conditions. | Ensure that the cell density, serum concentration, and treatment duration are appropriate for the assay being performed. |
Problem 2: Development of acquired resistance to SR-2516 after prolonged treatment.
| Possible Cause | Suggested Solution |
| Activation of bypass signaling pathways. | Perform a phospho-kinase array or Western blot analysis to screen for the activation of known resistance pathways (e.g., pSTAT3, pEGFR, pHER2, pERK, pAkt). |
| Upregulation of drug efflux pumps. | Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for ABCB1) to assess efflux activity by flow cytometry. Consider co-treatment with an ABC transporter inhibitor. |
| Changes in the tumor microenvironment (in vivo). | Analyze the tumor stroma and CAF population in resistant tumors using immunohistochemistry or immunofluorescence. |
| Emergence of a resistant subclone. | Perform single-cell cloning to isolate and characterize resistant clones. Analyze these clones for the molecular mechanisms of resistance. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be observed when studying resistance to SR-2516. This data is illustrative and the actual values will vary depending on the cancer cell line and experimental conditions.
Table 1: IC50 Values of SR-2516 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Breast Cancer (MCF-7) | 150 | 950 | 6.3 |
| Pancreatic Cancer (PANC-1) | 200 | 1200 | 6.0 |
| Glioblastoma (U87) | 120 | 800 | 6.7 |
Table 2: Relative Protein Expression/Phosphorylation in SR-2516 Sensitive vs. Resistant Cells
| Protein | Fold Change in Resistant Cells (Resistant/Sensitive) |
| pFAK (Y397) / Total FAK | 0.8 (Slight decrease due to continued inhibition) |
| pSTAT3 (Y705) / Total STAT3 | 4.5 |
| pEGFR (Y1068) / Total EGFR | 3.8 |
| pERK1/2 (T202/Y204) / Total ERK1/2 | 3.2 |
| ABCG2 | 5.1 |
Experimental Protocols
Western Blot for Phospho-FAK (Y397) and Total FAK
Objective: To determine the phosphorylation status and total protein levels of FAK in cancer cells.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pFAK (Y397), Mouse anti-total FAK, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA buffer to a 10 cm dish.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pFAK Y397, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To detect total FAK and β-actin, the membrane can be stripped and reprobed with the respective primary antibodies.
-
Cell Viability (MTT) Assay
Objective: To determine the IC50 of SR-2516 in cancer cells.
Materials:
-
96-well plates
-
SR-2516 stock solution (in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of SR-2516 in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the SR-2516 concentration and determine the IC50 value using non-linear regression.
-
Transwell Invasion Assay
Objective: To assess the effect of SR-2516 on the invasive capacity of cancer cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium (with FBS)
-
SR-2516
-
Methanol
-
Crystal Violet stain
Protocol:
-
Chamber Preparation:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the top of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 2 hours to allow for polymerization.
-
-
Cell Preparation:
-
Serum-starve the cancer cells for 24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of SR-2516 or vehicle control.
-
-
Invasion Assay:
-
Add 500 µL of complete medium (with FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 200 µL of serum-free medium (with or without SR-2516) into the upper chamber of the Transwell inserts.
-
Incubate for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and let them air dry.
-
Count the number of stained cells in at least five random fields under a microscope.
-
Mandatory Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of SR-2516.
Caption: Troubleshooting workflow for acquired resistance to SR-2516.
Caption: Experimental workflow for developing and characterizing SR-2516 resistance.
Technical Support Center: VS-4718 Formulation for Oral Gavage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK inhibitor VS-4718. The information is tailored to address common challenges encountered during the formulation and administration of VS-4718 for oral gavage in mice.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the preparation and administration of VS-4718 formulations.
Issue 1: VS-4718 Precipitates Out of Solution/Suspension
Possible Causes and Solutions:
| Possible Cause | Solution | Visual Cues of a Good Formulation |
| Improper mixing or dispersion | Ensure thorough vortexing and sonication. For suspension formulations (e.g., with CMC), start by creating a paste with a small amount of the vehicle before gradual dilution. Continuous stirring during administration is crucial for suspensions. | Solution: A clear, transparent liquid with no visible particles. Suspension: A uniform, opaque mixture with no large clumps or rapid settling of particles. |
| Temperature changes | Prepare formulations at room temperature. If heating is used to aid dissolution, allow the solution to cool to room temperature before administration and check for precipitation. Some formulations may require storage at 4°C, but should be brought to room temperature and checked for stability before use. | The formulation should remain stable and free of precipitates upon returning to room temperature. |
| Incorrect vehicle pH | While specific pH requirements for VS-4718 are not extensively documented, the solubility of many compounds is pH-dependent. If precipitation is an issue, consider measuring and adjusting the pH of the vehicle. | Consistent clarity (for solutions) or uniform dispersion (for suspensions) across different batches. |
| Saturation limit exceeded | Do not exceed the known solubility limits of VS-4718 in the chosen vehicle. If a higher dose is required, a suspension formulation is more appropriate than a solution. | The compound should be fully dissolved (solution) or evenly dispersed (suspension) without visible crystals or sediment. |
Issue 2: Inconsistent Dosing and Animal-to-Animal Variability
Possible Causes and Solutions:
| Possible Cause | Solution |
| Non-homogenous formulation | For suspensions, ensure the mixture is continuously stirred or vortexed immediately before drawing each dose to prevent settling of the compound. |
| Inaccurate dosing volume | Use appropriately sized syringes and calibrated pipettes for accurate volume measurement. Account for the dead volume in the gavage needle. |
| Improper gavage technique | Ensure proper restraint of the animal to prevent spillage. The gavage needle should be inserted gently and the formulation administered slowly to avoid regurgitation. |
| Animal stress | Stress can affect gastric emptying and drug absorption. Handle animals gently and consistently. Consider habituating the animals to the handling and restraint procedure before the start of the experiment. |
Issue 3: Adverse Events in Mice Post-Gavage
Possible Causes and Solutions:
| Possible Cause | Solution |
| Esophageal or tracheal injury | Use a flexible-tipped gavage needle of the appropriate size for the mouse. Ensure the needle has a smooth, ball-shaped tip to minimize trauma. Do not force the needle; allow the animal to swallow it. |
| Aspiration of the formulation | Administer the formulation slowly to prevent reflux into the trachea. If the animal shows signs of respiratory distress (e.g., coughing, gasping), stop the procedure immediately. |
| Vehicle toxicity | High concentrations of DMSO can be toxic. For repeated dosing, it is advisable to keep the DMSO concentration low (e.g., under 10%). The recommended vehicle of 0.5% CMC with 0.1% Tween 80 is generally well-tolerated. |
Experimental Protocols
Protocol 1: Preparation of VS-4718 in 0.5% CMC / 0.1% Tween 80 (Suspension)
This formulation is suitable for administering VS-4718 as a suspension and has been used in in vivo studies at doses of 50 mg/kg.[1][2]
Materials:
-
VS-4718 powder
-
Carboxymethyl cellulose sodium (CMC)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% CMC solution, weigh out 0.5 g of CMC and add it to 100 mL of sterile water or saline.
-
Heat the water to 60-70°C to aid in the dissolution of CMC. Stir vigorously until the CMC is fully hydrated and the solution becomes clear and viscous. Allow the solution to cool to room temperature.
-
Add Tween 80 to the CMC solution to a final concentration of 0.1% (0.1 mL of Tween 80 for every 100 mL of CMC solution). Mix thoroughly.
-
-
Prepare the VS-4718 Suspension:
-
Weigh the required amount of VS-4718 powder.
-
In a sterile container, add a small amount of the prepared vehicle to the VS-4718 powder to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to achieve the desired final concentration.
-
Sonicate the suspension in a water bath for 5-10 minutes to ensure a fine, uniform dispersion.
-
-
Administration:
-
Continuously stir the suspension immediately before and during dose administration to ensure homogeneity.
-
Protocol 2: Preparation of VS-4718 in DMSO/PEG300/Tween 80/ddH2O (Solution)
This formulation can be used to prepare a clear solution of VS-4718, with a reported maximum concentration of 5 mg/mL.[3]
Materials:
-
VS-4718 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile double-distilled water (ddH2O)
Procedure:
-
Prepare the Vehicle:
-
In a sterile tube, combine the vehicle components in the following ratio: 2% DMSO, 30% PEG300, 5% Tween 80, and 63% ddH2O.
-
For example, to make 10 mL of vehicle, mix 0.2 mL of DMSO, 3 mL of PEG300, 0.5 mL of Tween 80, and 6.3 mL of ddH2O.
-
Vortex the mixture until it is a clear, homogenous solution.
-
-
Prepare the VS-4718 Solution:
-
Weigh the required amount of VS-4718 powder.
-
Add the VS-4718 powder to the prepared vehicle.
-
Vortex and sonicate until the VS-4718 is completely dissolved.
-
-
Administration:
-
Visually inspect the solution for clarity before administration.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VS-4718?
A1: VS-4718 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK plays a crucial role in cell adhesion, migration, proliferation, and survival. By inhibiting FAK, VS-4718 blocks the autophosphorylation of FAK at Tyr397, which is a key step in its activation. This leads to the disruption of downstream signaling pathways, including PI3K/Akt and ERK/MAPK.
Q2: What are the expected outcomes of VS-4718 treatment in mouse models?
A2: In preclinical mouse models, VS-4718 has been shown to inhibit tumor growth and reduce metastasis. It can induce apoptosis in tumor cells, particularly when they are grown in non-adherent conditions. VS-4718 may also target cancer stem cells, potentially leading to more durable therapeutic responses.
Q3: Are there any known off-target effects of VS-4718?
A3: While VS-4718 is a selective FAK inhibitor, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations. Some studies suggest that at concentrations above 1 µM, the observed effects may be due to off-target activities. It is important to perform dose-response studies and, if possible, include a negative control compound to distinguish on-target from off-target effects. Additionally, the related kinase PYK2 can sometimes compensate for the loss of FAK activity, which is a consideration when interpreting results.
Q4: How should I interpret my in vivo study results?
A4: When interpreting your results, consider the following:
-
Tumor Growth Inhibition: A significant reduction in tumor growth compared to the vehicle-treated control group is a primary indicator of efficacy.
-
Metastasis: If your model allows, assess the incidence and burden of metastatic lesions.
-
Biomarker Analysis: To confirm the on-target activity of VS-4718, you can perform pharmacodynamic studies to measure the levels of phosphorylated FAK (p-FAK) in tumor tissues. A reduction in p-FAK levels would indicate target engagement.
-
Toxicity: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
Q5: What is the recommended dosage for VS-4718 in mice?
A5: The dosage of VS-4718 can vary depending on the tumor model and the specific research question. Published studies have used oral gavage doses ranging from 50 mg/kg to 100 mg/kg, administered once or twice daily. It is recommended to perform a dose-finding study to determine the optimal dose for your specific model.
Visualizations
Caption: Workflow for preparing a VS-4718 suspension for oral gavage.
Caption: Simplified signaling pathway of VS-4718's mechanism of action.
References
Interpreting unexpected data from PND-1186 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving PND-1186 hydrochloride (also known as VS-4718).
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, reversible, and highly specific inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its mechanism of action involves binding to FAK and inhibiting its kinase activity, which is crucial for cellular processes such as adhesion, migration, proliferation, and survival.[3][4] PND-1186 has been shown to inhibit FAK autophosphorylation at Tyrosine 397 (Tyr-397), a key step in FAK signaling.[1][3][5]
Q2: What are the recommended starting concentrations for in vitro experiments?
The effective concentration of PND-1186 can vary between cell lines and experimental conditions. Based on available data:
-
For inhibiting FAK phosphorylation (pY397) in cell-based assays: The IC50 is approximately 100 nM in breast carcinoma cells.[1][3] A concentration range of 0.1 to 1.0 µM is often used to demonstrate dose-dependent inhibition.[1][3]
-
For observing effects on cell motility and apoptosis in 3D cultures: Significant effects are observed at concentrations as low as 0.1 to 0.2 µM.[5]
Q3: What is the expected outcome of PND-1186 treatment on cancer cells?
In three-dimensional (3D) culture environments and in vivo, PND-1186 is expected to:
However, in standard two-dimensional (2D) adherent cultures, PND-1186 shows limited effects on cell proliferation, even at concentrations significantly higher than its IC50 for FAK inhibition.[4][5]
Troubleshooting Unexpected Experimental Data
This section addresses common unexpected observations during experiments with this compound.
Issue 1: Decreased or No Effect on Cell Viability in 2D Monolayer Cultures
Question: I am treating my adherent cancer cell line with PND-1186 at concentrations up to 1 µM, but I am not observing a significant decrease in cell viability. Is the compound inactive?
Answer: This is a documented observation and does not necessarily indicate that the compound is inactive.
Potential Causes and Explanations:
-
Culture Conditions: PND-1186's pro-apoptotic effects are most prominent in 3D culture models (e.g., spheroids, soft agar) or under conditions of cell suspension, which more closely mimic the tumor microenvironment.[5][7] In 2D cultures, the strong adhesion to a rigid substrate may provide survival signals that are independent of FAK signaling.
-
FAK's Role in Adherent vs. Non-Adherent Cells: FAK's role in promoting survival is particularly critical when cells lose their anchorage to the extracellular matrix (anoikis resistance). In adherent 2D cultures, other survival pathways may compensate for FAK inhibition.
Recommended Next Steps:
-
Confirm Target Engagement: Perform a western blot to verify the inhibition of FAK phosphorylation at Tyr-397 in your 2D culture system. Expected results would show a dose-dependent decrease in pFAK(Y397) levels.
-
Transition to 3D Culture Models: To observe the expected cytotoxic effects, utilize 3D culture systems.
-
Spheroid Formation Assay: Culture cells as spheroids and treat with PND-1186. A reduction in spheroid size is the expected outcome.[5]
-
Soft Agar Colony Formation Assay: Plate cells in soft agar to assess anchorage-independent growth. PND-1186 is expected to reduce the number and size of colonies.[6]
-
-
Anoikis Assay: Culture cells in suspension on poly-HEMA coated plates and treat with PND-1186 to assess the induction of apoptosis in non-adherent conditions.[5]
Issue 2: Paradoxical Signaling Results - No Inhibition of p130Cas or c-Src Phosphorylation in Adherent Cells
Question: My western blot results show successful inhibition of FAK phosphorylation (pY397) by PND-1186. However, I do not see a corresponding decrease in the phosphorylation of downstream targets like p130Cas or the related kinase c-Src in my adherent cell cultures. Why is this?
Answer: This is a known and interesting characteristic of PND-1186's activity profile in specific contexts.
Potential Causes and Explanations:
-
Context-Dependent Signaling: The signaling cascade downstream of FAK can be influenced by the cellular environment. In adherent 2D cultures, other kinases or signaling pathways might be responsible for the phosphorylation of p130Cas and c-Src, masking the effect of FAK inhibition.[4][5]
-
Specificity of PND-1186: PND-1186 is highly specific for FAK.[1] The lack of effect on c-Src phosphorylation is consistent with its selectivity.
-
3D Environment Requirement: The coupling of FAK activity to p130Cas phosphorylation appears to be more critical in 3D environments. Studies have shown that PND-1186 does inhibit p130Cas phosphorylation in 3D spheroid cultures.[7]
Recommended Next Steps:
-
Analyze in 3D Culture: Re-evaluate the phosphorylation status of p130Cas after PND-1186 treatment in a 3D spheroid culture system.
-
Investigate Alternative Pathways: Consider exploring other signaling pathways that might be compensating for FAK inhibition in your 2D model.
Issue 3: Increased Total FAK Protein Levels Following Treatment
Question: After treating cells with PND-1186, I observe an unexpected increase in the total FAK protein levels on my western blot, while the phosphorylated FAK levels decrease as expected. Is this a known effect?
Answer: Yes, an elevation in total FAK protein levels following treatment with PND-1186 has been reported.[1][3]
Potential Causes and Explanations:
-
Feedback Mechanisms: Inhibition of FAK activity might trigger a compensatory feedback loop leading to increased transcription or translation of the FAK gene.
-
Protein Stabilization: The binding of PND-1186 to the FAK protein might alter its conformation, leading to increased stability and reduced degradation.
Recommended Next Steps:
-
Time-Course Experiment: Perform a time-course experiment to understand the dynamics of total FAK protein upregulation in relation to the inhibition of its phosphorylation.
-
Gene Expression Analysis: Use qRT-PCR to measure FAK mRNA levels after PND-1186 treatment to determine if the increase in protein is due to increased transcription.
-
Protein Stability Assay: Employ a protein synthesis inhibitor (e.g., cycloheximide) in combination with PND-1186 to assess if the inhibitor affects the half-life of the FAK protein.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target/Assay | Cell Line/System | IC50 | Reference(s) |
| Recombinant FAK (in vitro kinase assay) | N/A | 1.5 nM | [1][6] |
| FAK Phosphorylation (pY397) | Breast Carcinoma Cells | ~100 nM | [1][3] |
Table 2: Expected vs. Unexpected Outcomes of PND-1186 Treatment
| Experimental Condition | Parameter | Expected Outcome | Unexpected/Context-Dependent Outcome | Reference(s) |
| 2D Adherent Culture | Cell Proliferation/Viability | Minimal effect | No significant reduction in viability at concentrations >5-fold above IC50 for FAK inhibition | [4][5] |
| 3D Spheroid/Soft Agar Culture | Cell Growth/Apoptosis | Inhibition of growth, induction of apoptosis | N/A | [5][7] |
| Adherent Cells | p130Cas/c-Src Phosphorylation | Inhibition | No significant change | [4][5] |
| 3D Spheroid Culture | p130Cas Phosphorylation | Inhibition | N/A | [7] |
| In Vitro/In Vivo | Total FAK Protein Levels | No change or decrease | Increase | [1][3] |
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0.01, 0.1, 1.0 µM) and a vehicle control (e.g., DMSO) for 1-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FAK (Tyr-397) and total FAK overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: 3D Spheroid Formation Assay
-
Plate Coating: Coat a 96-well plate with a non-adherent substrate (e.g., poly-HEMA or use ultra-low attachment plates).
-
Cell Seeding: Seed a low number of cells (e.g., 500-2000 cells/well) in complete medium.
-
Spheroid Formation: Allow spheroids to form for 3-4 days.
-
Treatment: Add this compound at various concentrations to the wells.
-
Monitoring: Monitor spheroid growth and morphology over several days (e.g., up to 7-10 days) using a microscope.
-
Analysis: Measure the diameter of the spheroids using imaging software. At the end of the experiment, spheroid viability can be assessed using a CellTiter-Glo® 3D Cell Viability Assay.
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of PND-1186.
Caption: Troubleshooting workflow for unexpected PND-1186 experimental results.
Caption: Recommended experimental plan to validate PND-1186's context-dependent effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
SR-2516 batch-to-batch variability and quality control
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability and quality control for SR-2516.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of SR-2516. What could be the cause?
A1: Batch-to-batch variability is a known challenge in the manufacturing of complex small molecules.[1][2] Potential causes for inconsistent results with SR-2516 can include:
-
Polymorphism: The presence of different crystalline forms of SR-2516, which can affect solubility and bioavailability.[1]
-
Impurities: Trace amounts of impurities from the synthesis process can interfere with the activity of SR-2516.
-
Amorphous Content: Variations in the amorphous content of the material can lead to differences in physical properties.[1]
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
Q2: How can we ensure the quality of a new batch of SR-2516?
A2: It is crucial to perform in-house quality control (QC) checks on each new batch of SR-2516 before use in critical experiments. We recommend the following:
-
Analytical Chemistry: Perform High-Performance Liquid Chromatography (HPLC) to verify the purity and identity of the compound.
-
In Vitro Potency Assay: Conduct a cell-based or biochemical assay to confirm the biological activity and potency (e.g., IC50) of the new lot.
-
Solubility Test: Confirm the solubility of the compound in your chosen solvent.
Q3: What is the recommended method for preparing SR-2516 stock solutions?
A3: For consistent results, we recommend the following procedure for preparing stock solutions:
-
Allow the vial of SR-2516 to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution for at least one minute to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Decreased or No Activity of SR-2516 in Cellular Assays
If you observe a significant decrease or complete loss of SR-2516 activity in your experiments, follow these troubleshooting steps:
Troubleshooting Workflow for SR-2516 Activity Issues
Caption: Troubleshooting workflow for decreased SR-2516 activity.
Issue 2: Inconsistent IC50 Values Between Experiments
If you are obtaining variable IC50 values for SR-2516, consider the following:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.
-
Cell Density: Ensure that the cell seeding density is consistent across all experiments.
-
Assay Reagents: Use fresh and properly stored assay reagents.
-
Incubation Times: Adhere strictly to the specified incubation times for compound treatment and assay development.
Quality Control Data
The following table summarizes the quality control data for three different batches of SR-2516.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 98.9% | 95.5% | ≥ 98.0% |
| Identity (LC-MS) | Conforms | Conforms | Conforms | Conforms to Structure |
| Potency (IC50) | 15.2 nM | 16.1 nM | 45.8 nM | 10 - 20 nM |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: HPLC Analysis of SR-2516 Purity
This protocol describes a reverse-phase HPLC method for determining the purity of SR-2516.
Materials:
-
SR-2516 sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of SR-2516 in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Cell-Based Potency Assay for SR-2516
This protocol describes a general method to determine the IC50 of SR-2516 in a relevant cancer cell line (e.g., A549) using a commercially available cell viability reagent.
Materials:
-
A549 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
SR-2516
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of SR-2516 in DMSO.
-
Further dilute the compound in complete growth medium to the final desired concentrations.
-
Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Allow the plate and the cell viability reagent to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway
SR-2516 is a potent inhibitor of the hypothetical "Kinase X" which is a key component of the "Growth Factor Y" signaling pathway.
Hypothetical "Growth Factor Y" Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by SR-2516.
References
Validation & Comparative
A Comparative Guide to FAK Inhibitors: PND-1186 Hydrochloride vs. Defactinib (VS-6063)
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical signaling node involved in tumor progression, metastasis, and survival. This guide provides a detailed comparison of two prominent FAK inhibitors, PND-1186 hydrochloride (also known as VS-4718) and defactinib (VS-6063), for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
Both PND-1186 and defactinib are potent, reversible, and ATP-competitive inhibitors of FAK.[1][2] FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors, thereby regulating cellular processes such as adhesion, migration, proliferation, and survival.[3] By binding to the ATP-binding pocket of FAK, these inhibitors prevent its autophosphorylation at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling proteins like Src.[3][4] This blockade disrupts key oncogenic pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, leading to anti-tumor effects.[3][4]
While both compounds primarily target FAK, defactinib is also a potent inhibitor of the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] PND-1186, on the other hand, is described as a highly specific FAK inhibitor.[2][5]
Comparative Efficacy Data
The following tables summarize key quantitative data for PND-1186 and defactinib based on available preclinical data. Direct head-to-head comparative studies are limited; therefore, data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Potency
| Parameter | This compound (VS-4718) | Defactinib (VS-6063) |
| Target | FAK | FAK, Pyk2 |
| IC₅₀ (recombinant FAK) | 1.5 nM[2][6] | 0.6 nM[1] |
| IC₅₀ (cellular FAK inhibition) | ~100 nM (in breast carcinoma cells)[2][6] | Not explicitly stated, but inhibits pFAK at nanomolar concentrations. |
| Ki | 1.5 nM[1] | 0.6 nM (for both FAK and Pyk2)[1] |
Table 2: Preclinical Efficacy in Cancer Models
| Cancer Model | This compound (VS-4718) | Defactinib (VS-6063) |
| Breast Cancer | Inhibits 4T1 subcutaneous tumor growth and spontaneous lung metastasis.[1][2] Reduces the proportion of cancer stem cells.[7] | In combination with paclitaxel, delays tumor re-growth after chemotherapy.[7] |
| Ovarian Cancer | Inhibits ID8 ovarian carcinoma tumor growth in vivo.[2] | In combination with paclitaxel, shows activity in advanced ovarian cancer.[5] In combination with avutometinib, has received FDA approval for recurrent low-grade serous ovarian cancer with KRAS mutation. |
| Prostate Cancer | - | Co-administration with docetaxel overcomes docetaxel resistance in prostate cancer models.[4] |
| Non-Small Cell Lung Cancer (NSCLC) | - | Modest clinical activity as a monotherapy in previously treated advanced KRAS mutant NSCLC.[8] |
| Diffuse Gastric Cancer | Synergistic effects when combined with a MAPK inhibitor (VS-6766).[9] | Synergistic effects when combined with a MAPK inhibitor (VS-6766).[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
References
- 1. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FAK Inhibitors: VS-4718 vs. PF-573228
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the selection of a suitable Focal Adhesion Kinase (FAK) inhibitor is a critical decision. FAK, a non-receptor tyrosine kinase, is a key mediator of cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology. This guide provides a detailed, data-driven comparison of two prominent FAK inhibitors: VS-4718 and PF-573228, to aid in the selection of the most appropriate compound for research and development endeavors.
Mechanism of Action
Both VS-4718 and PF-573228 are potent and selective inhibitors of Focal Adhesion Kinase.[1][2] They function by competing with ATP for binding to the kinase domain of FAK, thereby preventing its autophosphorylation at Tyrosine 397 (Y397).[3][4][5] This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn trigger a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, that are pivotal for tumor progression and metastasis.[3][6][7] By blocking the initial step in FAK activation, both inhibitors effectively disrupt these oncogenic signaling networks.[1][2]
Potency and Efficacy: A Quantitative Comparison
The inhibitory activity of VS-4718 and PF-573228 has been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | Assay Type | IC50 Value | Reference |
| VS-4718 | Cell-free FAK kinase assay | 1.5 nM | [8][9][10][11] |
| Cellular FAK autophosphorylation (pY397) assay | ~100 nM | [8][9][11] | |
| In vitro cell line panel (median relative IC50) | 1.22 µM | [8][9] | |
| PF-573228 | Cell-free FAK kinase assay | 4 nM | [12][13][14] |
| Cellular FAK autophosphorylation (pY397) assay | 30-100 nM | [12][13][15][16] |
In cell-free assays, both inhibitors demonstrate high potency with low nanomolar IC50 values. In cellular contexts, both compounds effectively inhibit FAK autophosphorylation in the nanomolar range. It is noteworthy that the median IC50 for VS-4718 across a panel of pediatric tumor cell lines was in the micromolar range, suggesting that cellular context and off-target effects may influence its broader anti-proliferative activity.[8][9]
In Vitro and In Vivo Experimental Findings
VS-4718
-
In Vitro: VS-4718 has been shown to inhibit motility and promote apoptosis in suspended 4T1 breast carcinoma cells.[10] It also induces G0-G1 cell-cycle arrest followed by cell death in HEY and OVCAR8 ovarian cancer cells.[10] Furthermore, it has demonstrated anti-proliferative effects against a panel of leukemia cell lines, with the MV-4-11 AML cell line being particularly sensitive (EC50 of 200 nM).[17]
-
In Vivo: In a disseminated MV-4-11 AML model, oral administration of VS-4718 at 25 or 75 mg/kg twice daily for 14 days resulted in a 40% and 76% increase in mouse lifespan, respectively.[17] In pediatric solid tumor xenograft models, a dose of 50 mg/kg administered orally twice daily for 21 days led to significant differences in event-free survival distribution compared to control in 18 of 36 evaluable xenografts.[8][9]
PF-573228
-
In Vitro: PF-573228 effectively inhibits both chemotactic and haptotactic cell migration and prevents focal adhesion turnover.[12][13] In neuroblastoma patient-derived xenograft (PDX) cells, treatment with PF-573228 resulted in decreased cell survival, proliferation, migration, and invasion.[18] It has also been shown to block IL-4 induced VCAM-1 expression and subsequent eosinophil recruitment in vitro.[19]
-
In Vivo: In an in vivo model, PF-573228 prevented IL-4-induced VCAM-1 expression and attenuated eosinophil emigration.[19] Studies in bladder cancer models have also demonstrated tumor suppression and prolonged survival in animal models.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data when evaluating FAK inhibitors, detailed experimental protocols are essential. Below are representative protocols for key assays.
FAK Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on FAK enzymatic activity.
-
Reagents: Recombinant FAK enzyme, a suitable substrate (e.g., poly(Glu:Tyr) 4:1), ATP, and kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[20]
-
Procedure:
-
The FAK enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).[20]
-
The amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent such as ADP-Glo™.[20]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block FAK activation within a cellular context.
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[4]
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for phospho-FAK (Y397) and total FAK.[4]
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify band intensities using densitometry. The ratio of p-FAK to total FAK is used to determine the extent of inhibition.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor for 24, 48, or 72 hours.[3]
-
-
MTT Incubation and Formazan Solubilization:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizing the FAK Signaling Pathway and Experimental Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Facebook [cancer.gov]
- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibiting focal adhesion kinase (FAK) blocks IL-4 induced VCAM-1 expression and eosinophil recruitment in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
Validating FAK inhibition by SR-2516 in vivo
An in-depth search for the Focal Adhesion Kinase (FAK) inhibitor designated SR-2516 has yielded no specific publicly available scientific literature or experimental data under this identifier. It is possible that SR-2516 is an internal development code, has been discontinued, or is known by a different public name.
Therefore, this guide will provide a comparative overview of several well-characterized and published FAK inhibitors that are currently in preclinical and clinical development. This comparison aims to offer researchers, scientists, and drug development professionals a valuable resource for understanding the landscape of FAK inhibition and for selecting appropriate tool compounds for in vivo validation studies.
Comparison of Alternative FAK Inhibitors
Several small molecule inhibitors targeting the kinase activity of FAK have been developed and validated in vivo. These compounds vary in their selectivity, potency, and pharmacokinetic properties. Below is a comparison of some prominent FAK inhibitors with available in vivo data.
| Inhibitor | Target(s) | IC50 (FAK) | In Vivo Model(s) | Route of Administration | Key In Vivo Findings | Reference(s) |
| VS-4718 (PND-1186) | FAK | 0.6 nM | Ovarian and breast cancer xenografts | Oral | Inhibition of tumor growth and metastasis.[1] Preferential targeting of cancer stem cells.[1] | [1] |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 nM | Pancreatic neuroendocrine tumors, mesothelioma xenografts | Oral | Attenuates cell motility and survival.[2] Overcomes resistance to other targeted therapies. | [2] |
| PF-562,271 | FAK, Pyk2 | 1.5 nM | Human subcutaneous xenograft models, osteosarcoma xenografts | Oral | Dose-dependent inhibition of FAK phosphorylation and tumor growth.[3][4] Anti-angiogenic effects.[4] | [3][4] |
| PF-573,228 | FAK | 4 nM | Not specified in provided abstracts | Not specified | Preclinical studies showed inhibition of cell growth, motility, and invasion in pancreatic cancer cells.[2] | [2] |
| Y15 | FAK (targets autophosphorylation at Tyr397) | 1 µM | Lung cancer xenografts, pancreatic cancer models | Not specified | Inhibition of tumor growth.[2] Enhanced sensitivity to gemcitabine in pancreatic cancer models.[2] | [2] |
| BI-853520 | FAK | Not specified | Advanced solid tumors (Phase I clinical trial) | Not specified | Evaluated for safety and efficacy in patients with advanced solid tumors.[5] | [5] |
| TAE226 | FAK, IGF-1R | 6.79 nM | Ovarian cancer models | Not specified | Decreased tumor weight in ovarian cancer models.[2] | [2][6] |
Experimental Protocols for In Vivo FAK Inhibition Validation
Validating the efficacy of a FAK inhibitor in vivo typically involves a series of experiments to assess its pharmacokinetic properties, target engagement, and anti-tumor activity.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor and to correlate drug exposure with target modulation.
-
Methodology:
-
Administer the FAK inhibitor (e.g., SR-2516 alternative) to a cohort of mice (e.g., C57BL/6 or BALB/c) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of the drug using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
For PD analysis, collect tumor and/or surrogate tissue samples at different time points.
-
Prepare tissue lysates and perform Western blotting to measure the levels of phosphorylated FAK (pFAK) at key residues (e.g., Y397) relative to total FAK. A dose-dependent decrease in pFAK levels indicates target engagement.[3]
-
Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the FAK inhibitor in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., breast, pancreatic, lung) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the FAK inhibitor daily or on a specified schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blotting for pFAK and downstream signaling proteins).[4]
-
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the central role of FAK in cancer cell signaling and a typical workflow for in vivo validation of a FAK inhibitor.
Caption: FAK signaling pathway in cancer.
Caption: Workflow for in vivo validation of a FAK inhibitor.
References
- 1. gstcouncil.gov.in [gstcouncil.gov.in]
- 2. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UT Physicians | Health Care for the Greater Houston Area [utphysicians.com]
- 4. jammulinksnews.com [jammulinksnews.com]
- 5. scribd.com [scribd.com]
- 6. Defective interfering particle - Wikipedia [en.wikipedia.org]
Reproducibility of VS-4718 Research: A Comparative Guide for Scientists
An in-depth analysis of the preclinical data surrounding the focal adhesion kinase (FAK) inhibitor, VS-4718, reveals a consistent pattern of anti-tumor activity, both as a monotherapy and in combination with other agents. This guide provides a comprehensive comparison of published findings on VS-4718, alongside its primary alternative, defactinib (VS-6063), and other relevant FAK inhibitors, with a focus on the reproducibility of key experimental data. Detailed methodologies for pivotal experiments are provided to aid researchers in evaluating and potentially replicating these findings.
Executive Summary
VS-4718 is a potent and selective inhibitor of FAK, a non-receptor tyrosine kinase implicated in tumor progression, metastasis, and the survival of cancer stem cells. Preclinical studies have consistently demonstrated its ability to inhibit FAK phosphorylation and downstream signaling, leading to reduced cell viability and tumor growth in a variety of cancer models. In direct comparisons, VS-4718 and defactinib often exhibit similar efficacy, though variations exist depending on the specific cancer type and experimental conditions. This guide synthesizes the available quantitative data, outlines the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows to offer a clear and objective resource for the scientific community.
Comparative Efficacy of FAK Inhibitors
The following tables summarize the in vitro and in vivo efficacy of VS-4718 and its key comparators, defactinib and GSK2256098. The data has been aggregated from multiple preclinical studies to provide a broad overview of their activity across different cancer types.
In Vitro Cell Viability: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below present IC50 values for VS-4718, defactinib, and GSK2256098 in various cancer cell lines.
Table 1: VS-4718 IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pediatric Solid Tumors | Median of 44 cell lines | 1.22 | [1] |
| Ewing Sarcoma | CHLA-9 | 0.25 | [1] |
| Acute Lymphoblastic Leukemia | COG-LL-317 | 3.53 | [1] |
| Pancreatic Cancer | Multiple Cell Lines | 1.23 - 3.99 | [2] |
| Breast Cancer (Mesothelioma) | NF2-mutated cell lines | ~0.1 | [3] |
| Breast Cancer (Mesothelioma) | NF2-wild-type cell lines | >1.0 | [3] |
Table 2: Defactinib (VS-6063) IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ovarian Cancer | SKOV3 | 5 ± 1 | [4] |
| Ovarian Cancer | OVCAR5 | 4 ± 1 | [4] |
| Ovarian Cancer | OVCAR8 | 4 ± 2 | [4] |
| Breast Cancer (TNBC) | MDA-MB-231 | 0.281 | [4] |
| Breast Cancer (HER2+) | SkBr3 | >10 | [4] |
| Non-Small Cell Lung Cancer | A549 | 5.41 ± 0.21 | [4] |
| Thyroid Cancer | TT | 1.98 | [5] |
| Thyroid Cancer | K1 | 10.34 | [5] |
| Pancreatic Cancer | Multiple Cell Lines | 2.0 - 5.0 | [6] |
| Mesothelioma (Merlin-expressing) | Multiple Cell Lines | ~5.1 | [6] |
| Mesothelioma (Merlin-negative) | Multiple Cell Lines | <5.1 | [6] |
Table 3: GSK2256098 IC50 Values
| Assay Type | IC50 (nM) | Reference |
| Enzymatic Assay | 0.8 - 1.5 | [7][8] |
| Cellular Assay | 15 | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell density, assay duration, and the specific viability assay used.
In Vivo Tumor Growth Inhibition
Xenograft studies in immunodeficient mice are a cornerstone of preclinical cancer research. The following table summarizes the findings of in vivo studies evaluating the anti-tumor activity of VS-4718 and defactinib.
Table 4: In Vivo Efficacy of VS-4718 and Defactinib in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| VS-4718 | Pediatric Solid Tumors | 36 different models | 50 mg/kg, oral, twice daily for 21 days | Significant differences in event-free survival in 18 of 36 solid tumor xenografts; no tumor regression. | [1] |
| Breast Cancer | 4T1 | 100 mg/kg, subcutaneous | Inhibition of subcutaneous tumor growth. | [9] | |
| Ovarian Cancer | ID8 | 0.5 mg/mL, oral | Inhibition of ovarian carcinoma tumor growth. | [9] | |
| Triple Negative Breast Cancer | CAL-51 | 50 mg/kg, oral, twice daily for 20 days (post-chemo) | Delayed tumor regrowth after paclitaxel or cisplatin treatment. | [10][11] | |
| Triple Negative Breast Cancer | TNBC-607 (PDX) | 50 mg/kg, oral, twice daily for 40 days (with paclitaxel) | Significantly prolonged progression-free survival. | [10] | |
| Defactinib | High-Grade Endometrial Cancer | UTE10 | Monotherapy | Significantly lower tumor volume compared to control; median OS 55 vs. 23 days. | [12] |
| High-Grade Endometrial Cancer | UTE10 | Combination with Avutometinib | More significant tumor volume reduction than either agent alone; median OS not reached after 75 days. | [12] | |
| Adrenocortical Carcinoma | H295R | Combination with Mitotane | Significantly reduced tumor volume and number of macrometastases compared to mitotane alone. | [12] | |
| Triple Negative Breast Cancer | CAL-51 | 50 mg/kg, oral, twice daily for 20 days (post-chemo) | Delayed tumor regrowth after paclitaxel or cisplatin treatment. | [10][11] | |
| Triple Negative Breast Cancer | TNBC-607 (PDX) | 50 mg/kg, oral, twice daily for 40 days (with paclitaxel) | Significantly prolonged progression-free survival. | [10] |
Experimental Protocols
To facilitate the reproducibility of the research findings presented, detailed methodologies for key experiments are outlined below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the IC50 of FAK inhibitors in cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the FAK inhibitor (e.g., a 10-point serial dilution) and a vehicle control (e.g., DMSO) for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a general workflow for assessing the anti-tumor efficacy of FAK inhibitors in a xenograft mouse model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the FAK inhibitor (e.g., VS-4718 at 50 mg/kg) and vehicle control orally, twice daily, for a specified duration (e.g., 21 days).[1][14]
-
Tumor Measurement: Measure tumor volume twice weekly using the formula: Volume = (length x width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) and assess statistical significance between the treatment and control groups.[14]
Western Blotting for FAK Phosphorylation
This protocol outlines the steps to assess the inhibition of FAK autophosphorylation at Tyr397.
-
Cell Lysis: Treat cells with the FAK inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C. Recommended dilutions should be determined empirically but often range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
Mandatory Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factor receptors, and the points of inhibition by molecules like VS-4718.
Caption: FAK signaling pathway and the inhibitory action of VS-4718.
Experimental Workflow for In Vivo Xenograft Study
The diagram below outlines the key steps in a typical preclinical xenograft study to evaluate the efficacy of a FAK inhibitor.
Caption: Workflow for an in vivo xenograft efficacy study.
Logical Relationship of FAK Inhibition and Downstream Effects
This diagram illustrates the logical flow from FAK inhibition to the observed cellular outcomes.
Caption: Logical flow from VS-4718 administration to cellular effects.
References
- 1. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. | BioWorld [bioworld.com]
- 8. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
PND-1186 hydrochloride synergistic effects with immune checkpoint inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with combination strategies at the forefront of innovation. This guide provides a comprehensive comparison of the synergistic effects of PND-1186 hydrochloride, a potent Focal Adhesion Kinase (FAK) inhibitor, with immune checkpoint inhibitors (ICIs). By objectively presenting preclinical data, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this combination therapy.
PND-1186 (also known as VS-4718) has emerged as a promising agent to overcome the immunosuppressive tumor microenvironment (TME), a key factor limiting the efficacy of ICIs in many solid tumors. By targeting FAK, PND-1186 modulates the TME to be more permissive to an anti-tumor immune response, thereby enhancing the activity of checkpoint inhibitors such as anti-PD-1 antibodies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, demonstrating the enhanced anti-tumor efficacy of combining PND-1186 with an anti-PD-1 inhibitor compared to either agent alone.
Table 1: Synergistic Effect on Overall Survival in a Colorectal Cancer Model
| Treatment Group | Median Overall Survival (days) | Survival at Day 56 (%) |
| Vehicle Control | 21 | 0 |
| PND-1186 (VS-4718) alone | 28 | 0 |
| Anti-PD-1 alone | 25 | 0 |
| PND-1186 + Anti-PD-1 | 42 | 30 |
Data from a study utilizing the MC38 colorectal tumor model.
Table 2: Impact on Tumor Growth and Immune Cell Infiltration in a Pancreatic Ductal Adenocarcinoma (PDAC) Model
| Treatment Group | Outcome |
| PND-1186 (VS-4718) alone | Doubled survival time compared to vehicle. |
| PND-1186 + Anti-PD-1 | Rendered previously unresponsive tumors sensitive to anti-PD-1 therapy, leading to significant tumor regression. [1][2] |
| Immune Cell Changes | Increased CD8+ T cell infiltration and decreased regulatory T cells (Tregs) in the TME. |
Based on findings from the KPC mouse model of human PDAC.[1][2]
Table 3: Efficacy in a Hepatocellular Carcinoma (HCC) Model
| Treatment Group | Outcome |
| PND-1186 (VS-4718) alone | Inhibited tumor growth compared to placebo. |
| Anti-PD-1 alone | Inhibited tumor growth compared to placebo. |
| PND-1186 + Anti-PD-1 | Significantly inhibited HCC development compared to either monotherapy. |
| Immune Cell Changes | Reduced the number of Tregs and macrophages, and increased the number of CD8+ T cells in the TME. |
Data from a primary murine HCC model.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of PND-1186 and immune checkpoint inhibitors is rooted in their complementary mechanisms of action. PND-1186 remodels the tumor microenvironment, making it more susceptible to the anti-tumor immune response unleashed by checkpoint inhibitors.
Caption: PND-1186 and ICI synergy mechanism.
Experimental Workflow
The preclinical evaluation of PND-1186 in combination with immune checkpoint inhibitors typically follows a standardized workflow to assess efficacy and mechanism of action.
Caption: Preclinical evaluation workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the preclinical evaluation of PND-1186 and immune checkpoint inhibitor combination therapy.
In Vivo Tumor Models and Treatment
-
Cell Lines and Animal Models:
-
Murine colorectal carcinoma (MC38), pancreatic ductal adenocarcinoma (KPC), and hepatocellular carcinoma (primary murine model) cell lines are commonly used.
-
Syngeneic mouse models (e.g., C57BL/6 for MC38) are utilized to ensure a competent immune system for studying immunotherapy.
-
-
Tumor Implantation:
-
Tumor cells (typically 1 x 10^6 cells) are injected subcutaneously or orthotopically into the flank or relevant organ of the mice.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
PND-1186 (VS-4718): Administered orally (p.o.) or subcutaneously (s.c.) at doses ranging from 50 to 100 mg/kg, typically once or twice daily.[3]
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a standard dose (e.g., 10 mg/kg) every 3-4 days.
-
Combination Group: Receives both PND-1186 and the anti-PD-1 antibody according to their respective dosing schedules.
-
Control Groups: Include vehicle-treated and single-agent treated mice.
-
-
Monitoring:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and overall health are monitored throughout the study.
-
Survival is monitored, and Kaplan-Meier survival curves are generated.
-
Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Preparation:
-
Tumors are harvested at the end of the study, fixed in formalin, and embedded in paraffin.
-
Tissue sections (e.g., 5 µm) are prepared.
-
-
Staining:
-
Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Primary antibodies against immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-FoxP3 for regulatory T cells) are applied.
-
A secondary antibody conjugated to a detection system (e.g., HRP) is used, followed by a chromogen to visualize the staining.
-
-
Quantification:
-
The number of positive cells per unit area is quantified using microscopy and image analysis software.
-
Flow Cytometry for Immune Cell Population Analysis
-
Tumor Digestion:
-
Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
-
Cell Staining:
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
The percentage of different immune cell populations within the tumor is determined by gating on specific marker combinations.
-
Conclusion
The preclinical data strongly support the synergistic anti-tumor activity of this compound in combination with immune checkpoint inhibitors. By remodeling the tumor microenvironment, PND-1186 overcomes key resistance mechanisms to immunotherapy, leading to enhanced tumor control and improved survival in various cancer models. The provided data, mechanistic insights, and experimental protocols offer a solid foundation for further research and development of this promising combination therapy.
References
A Comparative Guide to the Anti-Cancer Activity of Marimastat (BB-2516)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-cancer activity of Marimastat (formerly known as SR-2516, corrected to its widely recognized designation BB-2516), a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The performance of Marimastat is compared with Batimastat (BB-94), another well-characterized MMP inhibitor, across various cancer cell lines. This document includes a summary of their inhibitory activities, detailed experimental protocols for assessing their effects, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Marimastat and Matrix Metalloproteinases
Marimastat (BB-2516) is a synthetic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[2] In the context of cancer, elevated MMP activity is associated with tumor growth, invasion, angiogenesis, and metastasis.[2] Marimastat, and its predecessor Batimastat, were developed as therapeutic agents to counteract these processes by inhibiting MMP activity.[2]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of Marimastat and Batimastat against various purified MMP enzymes and their cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity (IC50) against Purified Matrix Metalloproteinases
| Matrix Metalloproteinase (MMP) | Marimastat (BB-2516) IC50 (nM) | Batimastat (BB-94) IC50 (nM) |
| MMP-1 (Collagenase-1) | 5[3] | 3[4] |
| MMP-2 (Gelatinase-A) | 6[3] | 4[4] |
| MMP-3 (Stromelysin-1) | Not widely reported | 20[4] |
| MMP-7 (Matrilysin) | 13[3] | 6[4] |
| MMP-9 (Gelatinase-B) | 3[3] | 4[4] |
| MMP-14 (MT1-MMP) | 9[3] | Not widely reported |
Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines
| Cancer Type | Cell Line | Marimastat (BB-2516) IC50 (µM) | Batimastat (BB-94) IC50 (µM) |
| Breast Cancer | MDA-MB-231 | Data not available | No significant effect on growth[4] |
| 4T1 | Data not available | Data not available | |
| Lung Cancer | A549 | Data not available | Data not available |
| Lewis Lung Carcinoma | Not applicable (in vivo study) | Inhibited tumor growth and metastasis in vivo[5] | |
| Colon Cancer | C170HM2 | Not applicable (in vivo study) | Inhibited tumor invasion in vivo[6] |
| AP5LV | Not applicable (in vivo study) | Reduced tumor weight in vivo[6] | |
| Hematological Malignancies | NB-4 (AML) | Data not available | 7.9 ± 1.6[7] |
| HL-60 (AML) | Data not available | 9.8 ± 3.9[7] | |
| H929 (Multiple Myeloma) | Data not available | 18.0 ± 1.6[7] | |
| Fibrosarcoma | HT1080 | 0.85 (against isolated MMP-2)[8] | Data not available |
| Monocytic Leukemia | THP-1 | 2.1 (inhibition of TNF-α release)[3] | Data not available |
Note: The available data for direct cytotoxic IC50 values of Marimastat and Batimastat in many common cancer cell lines is limited, as their primary mechanism is cytostatic (inhibiting invasion and growth) rather than cytotoxic. Many studies have focused on their effects in in vivo models or on enzymatic activity.
Mandatory Visualization
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Marimastat and Batimastat on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Marimastat and Batimastat stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Marimastat and Batimastat in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%).
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cancer cells treated with Marimastat or Batimastat.
Materials:
-
Conditioned media from treated and untreated cancer cells
-
SDS-PAGE resolving gel (10%) containing 1 mg/mL gelatin
-
Tris-Glycine SDS-PAGE running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Collect conditioned media from cancer cells treated with various concentrations of Marimastat or Batimastat. Centrifuge the media to remove cell debris. Determine the protein concentration of each sample.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Load the samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in zymogram developing buffer overnight at 37°C. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destaining: Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Analysis: The molecular weights of the clear bands can be used to identify MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa). The intensity of the bands can be quantified using densitometry to assess the level of MMP activity.
References
- 1. Marimastat (BB2516): current status of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Matrix Metalloproteinases in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to FAK Inhibitors: VS-4718 and Alternatives in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial results and updates for the Focal Adhesion Kinase (FAK) inhibitor VS-4718 and its key alternatives, defactinib (VS-6063) and GSK2256098. While comprehensive clinical data for VS-4718 remains limited, this document summarizes available information and presents a detailed comparison with other FAK inhibitors that have more mature clinical data sets.
Mechanism of Action: FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1] Overexpressed in various cancers, FAK is a key mediator of signals from integrins and growth factor receptors, making it a compelling target for cancer therapy.[1] FAK inhibitors aim to disrupt these signaling pathways, thereby inhibiting tumor growth and metastasis.
dot
Caption: FAK signaling pathway and the inhibitory action of VS-4718.
VS-4718: Preclinical Promise and Clinical Development Status
VS-4718 is a potent and selective FAK inhibitor.[2] Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis in various cancer models.
Preclinical Data Highlights
-
In Vitro: VS-4718 has shown to inhibit FAK autophosphorylation and cell motility in breast cancer cell lines.[3] It has also demonstrated anti-proliferative effects in a panel of leukemia cell lines, with the MV-4-11 AML cell line being particularly sensitive (EC50 of 200 nM).[3]
-
In Vivo: In a disseminated MV-4-11 AML mouse model, VS-4718 at doses of 25 mg/kg and 75 mg/kg (twice daily oral administration for 14 days) resulted in a 40% and 76% increase in lifespan, respectively.[3] In pediatric preclinical xenograft models, VS-4718 (50 mg/kg twice daily orally for 21 days) induced significant differences in event-free survival distribution in 18 of 36 solid tumor xenografts, although no tumor regression was observed.[4]
Clinical Trials
VS-4718 entered a Phase 1 clinical trial (NCT01849744) in 2013 for patients with advanced solid tumors.[5] A subsequent Phase 1 study (NCT02651727) investigating VS-4718 in combination with nab-paclitaxel and gemcitabine in advanced cancer patients was also initiated.[6] However, both of these trials were terminated, and as of now, no quantitative efficacy or safety data has been publicly released from these studies.[2]
dot
Caption: Clinical development workflow of VS-4718.
Alternative FAK Inhibitors: A Comparative Look
Given the limited clinical data for VS-4718, a comparison with other FAK inhibitors in clinical development, such as defactinib and GSK2256098, provides valuable context for researchers.
Defactinib (VS-6063)
Defactinib is another potent FAK inhibitor that has been evaluated in several clinical trials.
| Trial Identifier | Indication | Phase | Key Findings | Adverse Events (Most Common) |
| NCT01951690 | KRAS Mutant Non-Small Cell Lung Cancer (NSCLC) | II | 15 of 55 patients (28%) met the 12-week progression-free survival (PFS) endpoint. Median PFS was 45 days. One partial response was observed.[7] | Fatigue, gastrointestinal issues, increased bilirubin (generally Grade 1 or 2).[7] |
| EAY131-U (NCI-MATCH) | Tumors with NF2 Loss | II | Objective Response Rate (ORR) of 3% (1 partial response). 40% of patients had stable disease. Median PFS was 1.9 months. | Nausea, fatigue, diarrhea, vomiting, constipation, hyperbilirubinemia. |
-
Study Design: A Phase II, open-label, multicenter, multi-cohort study.[8]
-
Patient Population: Patients with previously treated advanced KRAS mutant NSCLC, assigned to one of four cohorts based on the presence or absence of TP53 or CDKN2A alterations.[7]
-
Intervention: Defactinib 400 mg administered orally twice daily until disease progression or unacceptable toxicity.[7]
-
Primary Endpoint: Progression-free survival at 12 weeks.[7]
-
Secondary Endpoints: Safety, tumor response rate, overall survival.[8]
GSK2256098
GSK2256098 is a selective FAK inhibitor that has also been investigated in clinical trials for various solid tumors.
| Trial Identifier | Indication | Phase | Key Findings | Adverse Events (Most Common) |
| NCT01138033 | Advanced Solid Tumors | I | Maximum tolerated dose (MTD) established at 1000 mg twice daily. Minor tumor reductions were seen in patients with melanoma, mesothelioma, and nasopharyngeal cancer. | Nausea, diarrhea, vomiting, decreased appetite, proteinuria, asthenia, fatigue. |
| Alliance A071401 | Progressive Meningiomas with NF2 Mutations | II | Progression-free survival at 6 months (PFS6) was 83% in grade 1 meningiomas and 33% in grade 2/3 meningiomas. One partial response and 24 cases of stable disease were observed across all grades.[9] | Well-tolerated with a low incidence of Grade 3 adverse events.[9] |
-
Study Design: A phase II trial for patients with progressive meningiomas.[10]
-
Patient Population: Patients with progressive or recurrent grade 1-3 meningiomas with somatic NF2 mutations.[9]
-
Intervention: GSK2256098 administered at 750 mg orally twice daily until disease progression.[9]
-
Primary Endpoints: Progression-free survival at 6 months (PFS6) and response rate by Macdonald criteria.[9]
-
Secondary Endpoints: Overall survival and adverse event rates.[11]
Conclusion and Future Directions
While preclinical data for VS-4718 suggested promising anti-cancer activity, the termination of its initial Phase 1 trials without reported results leaves a significant gap in our understanding of its clinical potential. In contrast, other FAK inhibitors like defactinib and GSK2256098 have progressed further in clinical development, with published data demonstrating modest activity and manageable safety profiles in specific patient populations.
For researchers and drug development professionals, the journey of these FAK inhibitors highlights the challenges of translating preclinical efficacy into clinical success. The available data on defactinib and GSK2256098 provide valuable benchmarks for the development of future FAK-targeting therapies. Further investigation into biomarkers that predict response to FAK inhibition will be crucial for optimizing the clinical application of this class of drugs.
dot
Caption: High-level comparison of FAK inhibitors' development status.
References
- 1. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights on the Nuclear Functions and Targeting of FAK in Cancer [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Meningioma Drug Treatment Study | Rush [rush.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of PND-1186 and TAE226 on Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent kinase inhibitors, PND-1186 and TAE226, focusing on their effects on glioma cells. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action, efficacy, and cellular impacts.
Introduction
Glioblastoma, the most aggressive form of glioma, is characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. The Focal Adhesion Kinase (FAK) signaling pathway is a critical mediator of glioma cell migration, invasion, proliferation, and survival, making it a prime therapeutic target.[1][2] This guide examines two small molecule inhibitors that target FAK: PND-1186, a highly specific FAK inhibitor, and TAE226, a dual inhibitor of FAK and Insulin-like Growth Factor-1 Receptor (IGF-1R).
Mechanism of Action
PND-1186 is a substituted pyridine-based, reversible, and highly specific ATP-competitive inhibitor of FAK.[3][4] It exhibits a high potency for FAK, with an in vitro 50% inhibitory concentration (IC50) of 1.5 nM against the recombinant enzyme.[3][4] In cellular assays using breast carcinoma cells, the IC50 for inhibiting FAK autophosphorylation at Tyr-397 is approximately 100 nM.[3][4] PND-1186's primary mechanism is the direct inhibition of FAK's kinase activity, which in turn disrupts downstream signaling pathways crucial for tumor cell survival and motility.[4][5]
TAE226 is a dual inhibitor that targets both FAK and the Insulin-like Growth Factor-1 Receptor (IGF-1R).[2][6] This dual-targeting approach is significant as both FAK and IGF-1R signaling pathways are implicated in glioma progression.[2] In cell-based kinase assays, FAK and IGF-1R are inhibited by TAE226 with an IC50 range of 100 to 300 nmol/L.[2] By inhibiting both pathways, TAE226 can lead to a more comprehensive blockade of downstream signaling, affecting cell growth, proliferation, and survival.[2][6]
Comparative Efficacy: In Vitro Studies
The following tables summarize the quantitative data on the efficacy of PND-1186 and TAE226 from various studies. It is important to note that the experimental conditions and cell lines used in these studies may differ, warranting caution in direct comparisons.
Table 1: Inhibitory Concentrations
| Inhibitor | Target(s) | IC50 (in vitro, recombinant) | Cellular IC50 | Cell Line | Reference |
| PND-1186 | FAK | 1.5 nM | ~100 nM (FAK pY397) | Breast Carcinoma | [3][4] |
| TAE226 | FAK, IGF-1R | 5.5 nM (FAK) | 100-300 nM | Not specified | [2][7] |
Table 2: Effects on Glioma Cell Functions
| Effect | PND-1186 | TAE226 | Reference |
| Proliferation | Limited effect on 2D cell proliferation at concentrations that inhibit FAK.[3][4] | Concentration-dependent decrease in proliferation.[8] Induces G2 cell cycle arrest.[1][8] | [1][3][4][8] |
| Apoptosis | Promotes apoptosis selectively in 3D culture conditions (spheroids).[3][4] Induces caspase-3 activation.[3] | Induces apoptosis in a cell-line-specific and concentration-dependent manner.[1][8] | [1][3][4][8] |
| Migration & Invasion | Inhibits cell motility in a dose-dependent fashion.[3] | Decreases glioma cell adhesion, migration, and invasion.[8] Inhibited invasion by at least 50% in a Matrigel assay.[1] | [1][3][8] |
| Signaling | Inhibits FAK Tyr-397 autophosphorylation.[3][4] | Inhibits phosphorylation of FAK, Akt, and ERK.[8] | [3][4][8] |
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the signaling pathways affected by PND-1186 and TAE226.
Caption: FAK and IGF-1R signaling pathways and points of inhibition by PND-1186 and TAE226.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Viability and Proliferation Assays
-
Cell Lines: Human glioma cell lines (e.g., U87, U251).
-
Procedure: Cells are seeded in 96-well plates at a specified density. After 24 hours of incubation, cells are treated with various concentrations of PND-1186 or TAE226.[6] Cell viability is assessed at different time points (e.g., 48-72 hours) using assays such as MTT or by direct cell counting.[6] The half-maximal growth inhibition (GI50) is calculated from the dose-response curves.
Apoptosis Assays
-
Procedure: Glioma cells are treated with the inhibitors for a specified duration. Apoptosis can be quantified using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[9]
-
Caspase Activity Assay: Activation of caspases, such as caspase-3, is a hallmark of apoptosis.[3] Cell lysates are incubated with a caspase-specific substrate, and the resulting fluorescence or colorimetric signal is measured.
-
TUNEL Assay: This method detects DNA fragmentation, a later event in apoptosis, and is often used on tissue sections from in vivo studies.[9]
-
Cell Migration and Invasion Assays
-
Migration (Wound Healing) Assay: A confluent monolayer of cells is "wounded" by scratching with a pipette tip. The rate of wound closure in the presence or absence of the inhibitor is monitored over time by microscopy.
-
Invasion (Boyden Chamber) Assay: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix (e.g., Matrigel).[1] The lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the matrix to the lower surface of the membrane is quantified.
Western Blotting
-
Procedure: Glioma cells are treated with the inhibitors, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of FAK, Akt, ERK, and other proteins of interest.[8] Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
Caption: General experimental workflow for in vitro analysis of inhibitor effects on glioma cells.
Discussion and Conclusion
Both PND-1186 and TAE226 demonstrate potential as therapeutic agents against glioma by targeting the FAK signaling pathway.
PND-1186 stands out for its high specificity for FAK.[3][4] Its unique characteristic of inducing apoptosis primarily in 3D culture environments suggests that it may be particularly effective against tumor spheroids and micrometastases, which are critical for tumor recurrence and spread.[3][4] The limited effect on the proliferation of cells grown in 2D monolayers could be advantageous in minimizing toxicity to normally proliferating cells.[3][4]
TAE226 , with its dual-targeting of FAK and IGF-1R, offers a broader inhibition of key oncogenic pathways.[2] This results in a more direct and potent anti-proliferative and pro-apoptotic effect on glioma cells in various culture conditions.[1][8] The inhibition of the IGF-1R pathway, which is frequently overactive in gliomas, provides an additional layer of therapeutic pressure.[2]
References
- 1. Inhibition of both focal adhesion kinase and insulin-like growth factor-I receptor kinase suppresses glioma proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Scholars@Duke publication: A novel low-molecular weight inhibitor of focal adhesion kinase, TAE226, inhibits glioma growth. [scholars.duke.edu]
- 9. tandfonline.com [tandfonline.com]
Validating the Anti-Metastatic Effects of SR-2516: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of SR-2516 (also known as PND-1186 and VS-4718), a potent Focal Adhesion Kinase (FAK) inhibitor, with alternative FAK inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its anti-metastatic potential. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes critical biological pathways and workflows to support further investigation into FAK inhibition as a therapeutic strategy against cancer metastasis.
Executive Summary
Metastasis remains a primary driver of cancer-related mortality. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, and survival, processes that are hijacked by cancer cells to facilitate metastatic spread. SR-2516 has emerged as a potent and reversible inhibitor of FAK, demonstrating significant anti-metastatic effects in preclinical models. This guide provides a comparative analysis of SR-2516 and other FAK inhibitors, such as Defactinib (VS-6063), to inform research and development efforts in this promising area of oncology.
Comparative Performance of FAK Inhibitors
The in vitro potency of SR-2516 and its alternatives is a key consideration for experimental design. The following table summarizes the half-maximal inhibitory concentrations (IC50) against FAK.
| Compound | Alias(es) | Target(s) | IC50 (in vitro, against FAK enzyme) | Cellular IC50 (in breast carcinoma cells) |
| SR-2516 | PND-1186, VS-4718 | FAK | 1.5 nM | ~100 nM |
| Defactinib | VS-6063, PF-04554878 | FAK, Pyk2 | 0.6 nM | Not explicitly stated in the same context |
Mechanism of Action: FAK Signaling in Metastasis
FAK is a central node in the signaling cascade that promotes cancer cell migration and invasion. Upon activation by integrin clustering or growth factor receptors, FAK autophosphorylates at Tyrosine 397 (Y397), creating a docking site for Src family kinases. This interaction leads to the phosphorylation of other substrates and the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and motility. SR-2516 and other FAK inhibitors act by competitively binding to the ATP-binding pocket of the FAK kinase domain, preventing its activation and subsequent downstream signaling.
Experimental Validation of Anti-Metastatic Effects
To rigorously assess the anti-metastatic properties of SR-2516, a series of in vitro and in vivo experiments are recommended. The following section details the protocols for these key assays.
Experimental Workflow
The validation process typically follows a tiered approach, starting with in vitro assays to confirm the direct effects on cancer cells and progressing to more complex in vivo models to evaluate efficacy in a physiological context.
Detailed Experimental Protocols
Objective: To confirm that SR-2516 inhibits FAK activation in cancer cells.
Protocol:
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MDA-MB-231 or 4T1) and grow to 70-80% confluency. Treat cells with varying concentrations of SR-2516 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-FAK signal to total FAK.
Objective: To assess the effect of SR-2516 on cancer cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch and Treatment: Create a scratch in the monolayer using a sterile pipette tip. Wash with PBS to remove detached cells and replace the medium with fresh medium containing SR-2516 or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a phase-contrast microscope.
-
Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.
Objective: To evaluate the impact of SR-2516 on the invasive capacity of cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium containing SR-2516 or a vehicle control and seed them into the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Remove non-invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface with crystal violet.
-
Analysis: Count the number of invaded cells in several microscopic fields and calculate the average number of invaded cells per field.
Objective: To determine if SR-2516 induces apoptosis in a more physiologically relevant 3D culture model.
Protocol:
-
Spheroid Formation: Seed cancer cells in an ultra-low attachment 96-well plate to promote the formation of spheroids over 3-4 days.
-
Treatment: Treat the spheroids with various concentrations of SR-2516 or a vehicle control.
-
Apoptosis Detection: Use a caspase-3/7 activity assay or a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells within the spheroids.
-
Imaging and Analysis: Capture fluorescent images of the spheroids and quantify the apoptotic signal relative to the total number of cells or spheroid volume.
Objective: To validate the anti-metastatic effects of SR-2516 in a preclinical animal model.
Protocol:
-
Tumor Cell Implantation: Inject murine breast cancer cells (e.g., 4T1) into the mammary fat pad of female BALB/c mice.
-
Tumor Growth and Treatment: Monitor primary tumor growth. Once tumors are palpable, randomize mice into treatment and control groups. Administer SR-2516 (e.g., by oral gavage) or a vehicle control daily.
-
Metastasis Assessment: After a set period (e.g., 3-4 weeks), euthanize the mice and harvest the lungs.
-
Quantification of Metastases: Count the number of metastatic nodules on the lung surface. For more quantitative analysis, lung tissues can be sectioned and stained with H&E to count micrometastases.
-
Apoptosis in Tumors: Perform a TUNEL assay on sections of the primary tumors to assess in vivo induction of apoptosis.
Conclusion
SR-2516 is a potent FAK inhibitor with demonstrated anti-metastatic potential in preclinical studies. This guide provides a framework for the continued investigation of SR-2516 and other FAK inhibitors. The provided data and protocols are intended to facilitate standardized and rigorous evaluation, ultimately accelerating the development of novel anti-metastatic therapies. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental systems.
Head-to-Head Comparison: FAK Inhibitors VS-4718 and GSK2256098
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) has emerged as a critical signaling node in oncology, playing a pivotal role in cell survival, proliferation, migration, and invasion. Its overexpression and activation are correlated with poor prognosis in a variety of cancers, making it an attractive target for therapeutic intervention. This guide provides a comprehensive head-to-head comparison of two prominent FAK inhibitors: VS-4718 (also known as PND-1186 or Defactinib) and GSK2256098. This analysis is based on publicly available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
Both VS-4718 and GSK2256098 are small molecule inhibitors that target the kinase activity of FAK. FAK is a non-receptor tyrosine kinase that becomes activated upon integrin-mediated cell adhesion to the extracellular matrix (ECM) or by growth factor receptor signaling. Upon activation, FAK autophosphorylates at tyrosine 397 (Tyr397), creating a docking site for SRC family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, activating key signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival and proliferation.[1] Both inhibitors act as ATP-competitive inhibitors, preventing the autophosphorylation of FAK at Tyr397 and thereby blocking downstream signaling cascades.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for VS-4718 and GSK2256098, including biochemical potency, cellular activity, and in vivo efficacy. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Biochemical and Cellular Potency
| Parameter | VS-4718 (PND-1186) | GSK2256098 |
| Target | Focal Adhesion Kinase (FAK) | Focal Adhesion Kinase (FAK) |
| Mechanism | Reversible, ATP-competitive inhibitor | Reversible, ATP-competitive inhibitor |
| Biochemical IC50/Ki | IC50: 1.5 nM[3] | Ki: 0.4 nM, IC50: 1.5 nM[2][4] |
| Cellular pFAK (Y397) IC50 | ~100 nM (in breast carcinoma cells) | 8.5 nM (U87MG), 12 nM (A549), 15 nM (OVCAR8)[4] |
| Selectivity | Selective FAK inhibitor[3] | ~1000-fold more selective for FAK over Pyk2[1] |
Table 2: Preclinical In Vivo Studies
| Study Parameter | VS-4718 | GSK2256098 |
| Animal Model | Pediatric preclinical xenograft models (various solid tumors and ALL)[5] | Subcutaneous U87MG (glioblastoma) xenografts[2] |
| Dosing Regimen | 50 mg/kg, orally, twice daily for 21 days[5] | Dose- and time-dependent inhibition observed[2] |
| Efficacy | Significant differences in event-free survival in 18 of 36 solid tumor xenografts, but no tumor regression.[5] | Correlation between pFAK inhibition and blood concentration of the compound.[2] |
| Tolerability | Well tolerated with a 1.2% mortality rate, similar to control.[5] | Information not explicitly stated in the provided preclinical context. |
Table 3: Clinical Trial Overview
| Compound | Phase | NCT Number | Status | Key Findings/Endpoints |
| VS-4718 | Phase 1 | NCT01849744 | Terminated[5] | Safety, pharmacokinetics, pharmacodynamics, and initial evidence of activity.[6] |
| Phase 1 | NCT02651727 | Terminated | To evaluate increasing dose levels in combination with gemcitabine and nab-paclitaxel. | |
| GSK2256098 | Phase 1 | NCT01138033 | Completed | Determined MTD at 1000 mg twice daily; acceptable safety profile.[7] |
| Phase 1b | NCT01938443 | Completed | Assessed safety of combination with trametinib.[2] | |
| Phase 2 | - | Completed | Well tolerated but not active in unselected advanced pancreatic ductal adenocarcinoma (in combination with trametinib).[8] | |
| Phase 2 | Alliance A071401 | Completed | Improved progression-free survival at 6 months in patients with recurrent or progressive NF2-mutated meningiomas.[9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the characterization of FAK inhibitors.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FAK.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the FAK inhibitor (VS-4718 or GSK2256098) in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a microtiter plate, combine recombinant FAK enzyme, a suitable substrate (e.g., poly(Glu:Tyr) 4:1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 5 minutes) to allow the kinase reaction to proceed.[10]
-
Detection: Stop the reaction and measure the extent of substrate phosphorylation using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.[10]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cellular FAK Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block FAK autophosphorylation at Tyr397 within a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., U87MG, A549, OVCAR8) and allow them to adhere. Treat the cells with a range of concentrations of the FAK inhibitor or vehicle control for a specified duration (e.g., 30 minutes).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated FAK at Tyr397. Subsequently, probe with a secondary antibody conjugated to HRP.
-
Signal Detection: Detect the chemiluminescent signal.
-
Normalization: Strip the membrane and re-probe with an antibody for total FAK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for pFAK and total FAK. Calculate the ratio of pFAK to total FAK and determine the cellular IC50 value.
Cell Viability Assay (MTT Assay)
This assay evaluates the effect of the FAK inhibitors on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell attachment, treat the cells with a range of concentrations of the FAK inhibitor or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This experimental design assesses the anti-tumor efficacy of FAK inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., U87MG) into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups (vehicle control and FAK inhibitor). Administer the compounds according to a predetermined dosing schedule (e.g., oral gavage, twice daily).[5]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pFAK, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy.
Conclusion
Both VS-4718 and GSK2256098 are potent inhibitors of FAK with demonstrated preclinical activity. GSK2256098 exhibits high selectivity for FAK over the closely related kinase Pyk2, which may offer a more targeted therapeutic approach. While both compounds entered clinical development, the clinical progression of VS-4718 has been largely halted. In contrast, GSK2256098 has been evaluated in multiple clinical trials, showing an acceptable safety profile and some evidence of clinical activity, particularly in NF2-mutated meningiomas. The choice between these inhibitors for preclinical research will depend on the specific scientific question, with GSK2256098 being preferable for studies requiring high selectivity for FAK. The provided experimental protocols offer a foundation for researchers to design and execute studies to further elucidate the therapeutic potential of FAK inhibition in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of PND-1186 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of PND-1186 hydrochloride, a potent FAK inhibitor. Adherence to these guidelines will help mitigate risks and ensure that this compound is managed responsibly from bench to disposal.
I. Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1]
-
Causes skin irritation (Category 2).[1]
-
Causes serious eye irritation (Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1]
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste and to adhere strictly to local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the first step in safe disposal.
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated materials in a designated, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other incompatible chemical wastes.
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
Step 2: Containerization
The choice of waste container is critical to prevent leaks and reactions.
-
Use containers that are compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.
-
Ensure containers are in good condition, with no cracks or signs of deterioration.
-
Keep containers securely closed except when adding waste.
-
Do not overfill containers; a general rule is to fill to no more than 80-90% of the container's capacity.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Label all waste containers with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name "this compound" and its concentration. For mixtures, list all components.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Include the accumulation start date (the date the first drop of waste was added to the container).
-
Provide the name of the principal investigator and the laboratory location.
Step 4: Storage
Temporary storage of hazardous waste requires specific conditions.
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.
-
Ensure the SAA is a secondary containment area to capture any potential leaks.
-
Segregate containers of this compound waste from incompatible materials.
Step 5: Disposal of Empty Containers
Empty containers that held this compound must also be managed carefully.
-
Containers that held acutely toxic chemicals may need to be triple-rinsed with a suitable solvent.[2]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, deface the original label and dispose of the container as instructed by your institution's hazardous waste program. In many cases, it is preferable to dispose of the empty container as hazardous waste rather than generating additional liquid waste from rinsing.[3]
Step 6: Arranging for Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Follow their specific procedures for waste collection and documentation.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spill from spreading.
-
Absorb liquid spills with a non-reactive absorbent material (e.g., diatomite, universal binders).[1]
-
Collect all contaminated materials, including the absorbent, into a designated hazardous waste container.
-
Decontaminate the spill area.
-
Report the spill to your EHS office.
IV. Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazards | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant[1] |
| Prohibited Disposal | Do not dispose in regular trash or down the drain.[4][5] |
| Container Type | Compatible, leak-proof, and in good condition. Plastic is often preferred. |
| Labeling Requirements | "Hazardous Waste," full chemical name, hazards, accumulation date, generator information. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. |
| Empty Containers | Triple-rinse (collecting rinsate as hazardous waste) or dispose of as hazardous waste. |
| Final Disposal | Through your institution's Environmental Health and Safety (EHS) office via a licensed contractor. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. research.wayne.edu [research.wayne.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
